AChE/BChE-IN-11
Description
Propriétés
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-26-21-12-20(25)19(10-13-2-5-15(23)6-3-13)18-8-4-14-11-16(24)7-9-17(14)22(18)21/h2-9,11-12,23-25H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJSWJPRPDMYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562399 | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133740-30-4 | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cholinesterase Inhibitors: Focus on AChE/BChE-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) remains a cornerstone of therapeutic strategy. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased acetylcholine levels in the synaptic cleft, thereby ameliorating cognitive deficits. This technical guide delves into the mechanism of action of a specific set of cholinesterase inhibitors designated as "IN-11," providing a comprehensive overview of their inhibitory profiles, experimental validation, and the broader signaling pathways they may influence.
Recent investigations have identified several compounds under the "IN-11" nomenclature, each with distinct selectivity and potency. This guide will consolidate the available data on these molecules to offer a clear and structured resource for the scientific community.
Core Mechanism of Action: Inhibition of Cholinesterases
The primary mechanism of action for the IN-11 series of compounds is the inhibition of AChE and BChE. By blocking the active sites of these enzymes, the inhibitors prevent the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced cholinergic neurotransmission. The therapeutic rationale is to compensate for the loss of cholinergic neurons observed in Alzheimer's disease.
There are several inhibitors identified with the "IN-11" designation: a dual inhibitor, AChE/BChE-IN-11, and two selective BChE inhibitors, BuChE-IN-11 (Compound 3b-1) and BuChE-IN-11 (compound 10).
Inhibitory Profile of IN-11 Compounds
The inhibitory activities of these compounds have been characterized by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target(s) | IC50 Value (µM) | Notes |
| This compound (compound 1) | AChE | 70 | A dual inhibitor isolated from the leaves of the artichoke (Cynara scolymus). |
| BChE | 71 | ||
| BuChE-IN-11 (Compound 3b-1) | hBChE | 0.44 | A selective, mixed-type inhibitor of human butyrylcholinesterase. It demonstrates high blood-brain barrier permeability and antioxidant properties. It interacts with the choline binding site, acetyl binding site, and peripheral anionic site of BChE. |
| BuChE-IN-11 (compound 10) | BChE | 2.1 | A potent and selective, non-competitive inhibitor of butyrylcholinesterase. |
Multi-target Effects Beyond Cholinesterase Inhibition
Beyond their primary role as cholinesterase inhibitors, some of these compounds exhibit additional mechanisms that are highly relevant to the multifaceted pathology of Alzheimer's disease.
Inhibition of β-Amyloid Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. Notably, BuChE-IN-11 (Compound 3b-1) has been shown to prevent the self-aggregation of Aβ. This action is thought to be mediated through its interaction with the peripheral anionic site (PAS) of the cholinesterase enzymes, which is implicated in the aggregation process. By binding to the PAS, the inhibitor can interfere with the role of AChE and BChE in accelerating the formation of amyloid fibrils.
Signaling Pathways Modulated by Cholinesterase Inhibitors
The increase in synaptic acetylcholine due to cholinesterase inhibition can lead to the activation of downstream signaling pathways that are crucial for neuronal survival and plasticity. One of the key pathways implicated is the PI3K/Akt signaling cascade, which is often activated via nicotinic acetylcholine receptors (nAChRs).
Activation of nAChRs by acetylcholine can trigger the phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). Activated Akt can then phosphorylate and regulate a host of downstream targets involved in promoting cell survival and inhibiting apoptosis (programmed cell death).
Experimental Protocols
The characterization of the IN-11 inhibitors relies on robust and standardized experimental protocols. The primary method for determining the inhibitory activity against AChE and BChE is the Ellman's assay.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity.
Principle: The assay measures the activity of AChE or BChE by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of the thiocholine ester produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or recombinant human AChE.
-
Butyrylcholinesterase (BChE) from equine serum or human serum.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO).
-
96-well microplate and a microplate reader.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor at appropriate concentrations.
-
Assay in 96-well Plate:
-
To each well, add phosphate buffer.
-
Add the test inhibitor solution at various concentrations to the sample wells. Add solvent without the inhibitor to the control wells.
-
Add the DTNB solution to all wells.
-
Add the enzyme solution (AChE or BChE) to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The "IN-11" series of cholinesterase inhibitors represents a promising area of research for the development of novel therapeutics for Alzheimer's disease. The dual-acting this compound from a natural source and the potent, selective BuChE-IN-11 compounds highlight the diverse strategies being employed to target the cholinergic system. The multi-target capabilities of some of these inhibitors, particularly the inhibition of β-amyloid aggregation, underscore the potential for disease-modifying effects beyond symptomatic relief. Further investigation into the specific interactions of these compounds with their target enzymes and their influence on neuronal signaling pathways will be crucial in advancing them through the drug development pipeline. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and characterization of these and other novel cholinesterase inhibitors.
AChE/BChE-IN-11 discovery and synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of AChE/BChE-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound this compound, a tacrine analogue, has been identified as a noteworthy inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, tailored for professionals in the field of drug development and neuroscience. The compound is classified as a 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline.
Discovery and Rationale
The design of this compound is rooted in the therapeutic precedent of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. While tacrine demonstrated clinical efficacy, its use was limited by hepatotoxicity.[1][2][3][4] The development of analogues like this compound aims to retain or improve the inhibitory activity against AChE and BChE while reducing adverse effects. The inhibition of both enzymes is a strategic approach in Alzheimer's disease therapy. While AChE is the primary enzyme responsible for the breakdown of acetylcholine in healthy brains, BChE activity becomes more significant in the later stages of the disease.[5][6] Therefore, dual inhibitors may offer a broader therapeutic window.
Synthesis
The synthesis of this compound and related 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines is achieved through the Friedländer condensation reaction.[7][8][9][10][11] This method involves the reaction of a 2-amino-3-cyano-4,5-diarylfuran with a cyclic ketone.
General Synthetic Scheme
The core structure is assembled by reacting a suitably substituted 2-amino-3-cyano-4,5-diarylfuran with a ketone, such as cyclohexanone, in the presence of a catalyst.
Experimental Protocols
Synthesis via Friedländer Condensation
Materials:
-
2-amino-3-cyano-4,5-diarylfuran
-
Cyclohexanone
-
Catalyst (e.g., acid or base)
-
Solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
A mixture of the 2-amino-3-cyano-4,5-diarylfuran (1 equivalent) and cyclohexanone (1.2 equivalents) is dissolved in a suitable solvent.
-
The catalyst is added to the reaction mixture.
-
The mixture is heated under reflux for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final compound.
Biological Evaluation: AChE and BChE Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against both enzymes is determined using the spectrophotometric method developed by Ellman.[12][13][14][15][16]
Principle: The assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzymes, substrates, DTNB, and the test compound in phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for a pre-determined time at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data
The inhibitory activities of compound 11 and its analogues against AChE and BChE are summarized below.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| 11 | Significant Inhibition | Significant Inhibition | - |
| 12 | Moderate Inhibition | - | Selective for AChE |
| 13 | Moderate Inhibition | - | Selective for AChE |
| 14 | Potent Inhibition | Significant Inhibition | - |
| Tacrine | Potent Inhibition | Potent Inhibition | ~1 |
Note: Specific IC50 values for compound 11 were not explicitly provided in the initial search results, but its activity was noted as significant.
Mechanism of Action
As a tacrine analogue, this compound is proposed to act as a dual-binding site inhibitor of cholinesterases. This means it likely interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. The CAS is responsible for the hydrolysis of acetylcholine, while the PAS is involved in substrate trafficking and, in the case of AChE, has been implicated in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. By binding to both sites, these inhibitors can effectively block the breakdown of acetylcholine and potentially interfere with amyloid plaque formation.
Conclusion
This compound represents a promising scaffold in the development of dual-acting cholinesterase inhibitors for Alzheimer's disease. Its synthesis via the well-established Friedländer condensation allows for the generation of a diverse library of analogues for structure-activity relationship studies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this class of compounds and optimize their therapeutic potential. Future studies should focus on elucidating the precise binding modes through molecular modeling and X-ray crystallography, as well as conducting in vivo efficacy and safety profiling.
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tacrine derivatives and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. scribd.com [scribd.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to Tacrine: A Prototypical Dual Acetylcholinesterase and Butyrylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AChE/BChE-IN-11" is not a recognized chemical entity in publicly available scientific literature. Therefore, this guide focuses on Tacrine, a well-characterized dual inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), to provide a comprehensive technical overview as requested.
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), playing a critical role in the termination of cholinergic neurotransmission.[1] Inhibitors of these enzymes have been a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), where a deficit in cholinergic function is a key pathological feature.[2] While some inhibitors are selective for AChE, dual inhibitors that also target BChE are of significant interest, as BChE activity becomes more prominent in the later stages of AD.
Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally acting cholinesterase inhibitor to be approved for the treatment of Alzheimer's disease.[3] It acts as a reversible, non-competitive inhibitor of both AChE and BChE.[1][4] This guide provides an in-depth technical overview of Tacrine, covering its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its synthesis and enzymatic evaluation.
Mechanism of Action
Tacrine exerts its primary therapeutic effect by inhibiting the catalytic activity of both AChE and BChE.[2] This inhibition leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] The mechanism of inhibition is considered to be of a mixed type, meaning Tacrine can bind to both the free enzyme and the enzyme-substrate complex.[5]
Beyond its role as a cholinesterase inhibitor, Tacrine has been shown to have other pharmacological activities, including modulation of muscarinic and nicotinic cholinergic receptors and effects on monoamine levels.[1][4]
Quantitative Data
The inhibitory potency and pharmacokinetic profile of Tacrine have been extensively studied. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Tacrine
| Enzyme Target | IC50 (nM) | Ki (nM) | Inhibition Type | Source Organism |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 31 | 13 | Mixed | Snake Venom |
| Butyrylcholinesterase (BChE) | 25.6 | 12 | Mixed | Human Serum |
Data sourced from PubMed.[5]
Table 2: Pharmacokinetic Properties of Tacrine
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | 17% (oral) | Subject to extensive first-pass metabolism.[2] |
| Protein Binding | 55% | [3] |
| Metabolism | Hepatic (CYP1A2) | Major metabolite is 1-hydroxy-tacrine (velnacrine).[2][3] |
| Elimination Half-life | 2-4 hours | [3] |
| Excretion | Renal | Primarily as metabolites and glucuronide conjugates.[6] |
Experimental Protocols
Chemical Synthesis of Tacrine
A common and efficient method for the synthesis of Tacrine involves the Friedländer annulation.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzonitrile (1 equivalent) and cyclohexanone (1 equivalent).
-
Solvent and Catalyst: Add a suitable solvent such as a deep eutectic solvent (e.g., ZnCl₂/ChCl) or a traditional solvent like toluene. Add a Lewis acid catalyst, for example, BF₃·Et₂O or ZnCl₂.[7][8]
-
Heating: Heat the reaction mixture to reflux (e.g., 120 °C in a deep eutectic solvent) for several hours (typically 3 hours).[8]
-
Work-up: After cooling the reaction to room temperature, add a basic aqueous solution (e.g., 10% NaOH) and stir for an additional few hours.[8]
-
Isolation: The product can be isolated by filtration. The crude product is then washed with water.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., isopropanol) to yield Tacrine as a solid.[8]
References
- 1. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tacrine - Wikipedia [en.wikipedia.org]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silicon incorporated tacrine: design, synthesis, and evaluation of biological and pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions [mdpi.com]
Technical Guide on the Target Binding Affinity of Dual Cholinesterase Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "AChE/BChE-IN-11" is not available in the public domain. This guide has been constructed using data from well-documented dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors to serve as a comprehensive template for researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presentation formats are directly applicable to the analysis of novel compounds like "this compound".
Introduction
Alzheimer's disease (AD) is a neurodegenerative disorder often characterized by a decline in the neurotransmitter acetylcholine (ACh). The inhibition of the enzymes responsible for ACh hydrolysis, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy. While AChE is the principal enzyme in a healthy brain, BChE's role becomes more significant in the AD brain as AChE levels decrease.[1][2][3] Consequently, developing dual inhibitors that target both enzymes may offer a more robust and sustained therapeutic effect.[4][5]
These inhibitors often interact with key sites on the enzymes: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[1][6] Dual-site inhibitors, which bind to both CAS and PAS, can not only block substrate hydrolysis but also interfere with other pathological processes like amyloid-β (Aβ) aggregation, which is associated with the PAS of AChE.[3][5]
This guide provides a technical overview of the binding affinity of dual cholinesterase inhibitors, using the well-studied inhibitor Donepezil and other documented dual inhibitors as illustrative examples.
Target Binding Affinity Data
The binding affinity of an inhibitor is a quantitative measure of its potency and is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a higher potency. This data is crucial for comparing the efficacy of different compounds and their selectivity for AChE versus BChE.
Below is a summary table format that should be used to present binding affinity data for a compound like this compound. For illustrative purposes, data for known inhibitors are included.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Constant (Kᵢ) | Binding Affinity (kcal/mol) | Reference |
| [Template] this compound | eeAChE | Data | Data | Data | Source |
| hAChE | Data | Data | Data | Source | |
| eqBChE | Data | Data | Data | Source | |
| hBChE | Data | Data | Data | Source | |
| Donepezil | hAChE | - | 144.37 nM | -9.33 | [7] |
| hBChE | - | 2.39 µM | -7.67 | [7] | |
| Allicin | AChE | 61.62 | - | - | [8][9] |
| BChE | 308.12 | - | - | [8][9] | |
| DL0410 | AChE | 0.096 | - | - | [1] |
| BChE | 1.25 | - | - | [1] | |
| Compound 5 (Pyridazine-based) | AChE | 0.26 | - | -10.21 | [4] |
| BChE | 0.19 | - | -13.84 | [4] |
Abbreviations: eeAChE (Electrophorus electricus AChE), hAChE (human AChE), eqBChE (equine BChE), hBChE (human BChE).
Experimental Protocols
Accurate determination of binding affinity relies on standardized and well-documented experimental protocols. The most common method for assessing AChE and BChE inhibition is the Ellman's spectrophotometric assay.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of cholinesterase enzymes by detecting the product of the hydrolysis of a substrate, typically acetylthiocholine (ATChI) or butyrylthiocholine (BTChI).
Materials:
-
Acetylcholinesterase (from Electrophorus electricus or recombinant human)
-
Butyrylcholinesterase (from equine serum or recombinant human)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor at appropriate concentrations.
-
Assay Mixture: In a 96-well plate, add the following in order:
-
Phosphate buffer.
-
A solution of the test inhibitor at various concentrations.
-
DTNB solution.
-
The enzyme solution (AChE or BChE).
-
-
Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Add the substrate solution (ATChI for AChE, BTChI for BChE) to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Kinetic Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed. This involves measuring the enzyme activity at different substrate concentrations in the presence of various concentrations of the inhibitor. The data is then plotted using methods like Lineweaver-Burk plots to determine the inhibition type. Kinetic analysis has shown that many effective inhibitors, like Donepezil, act as mixed-type inhibitors, binding to both the catalytic and peripheral sites of the enzyme.[6][10][11]
Signaling Pathways and Logical Relationships
The diagrams below, generated using the DOT language, illustrate the key pathways and experimental logic discussed in this guide.
Cholinergic Signaling Pathway
This pathway shows the role of acetylcholine as a neurotransmitter and the mechanism by which cholinesterase inhibitors exert their effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Dual Acetylcholinesterase and Butyrylcholinesterase Inhibitors: A Technical Guide
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes involved in the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3][4] While AChE is the primary enzyme responsible for terminating nerve impulses at cholinergic synapses, BChE also plays a role in ACh metabolism and can compensate for AChE activity.[4][5][6] In neurodegenerative diseases like Alzheimer's disease (AD), AChE levels tend to decrease while BChE levels increase in the brain, making dual inhibition of both enzymes a promising therapeutic strategy.[5][7] This guide provides an in-depth overview of the early-stage research and methodologies employed in the discovery and characterization of dual AChE/BChE inhibitors.
Quantitative Data on Dual Cholinesterase Inhibitors
The inhibitory potency of compounds against AChE and BChE is a critical parameter in early-stage drug discovery. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro inhibitory activities of several reported dual AChE/BChE inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Source Organism/Type | Reference |
| Compound 8i | eeAChE | 0.39 | Electrophorus electricus | [8][9] |
| eqBChE | 0.28 | Equine Serum | [8][9] | |
| ZINC390718 | AChE | 543.8 | Not Specified | [7] |
| BChE | 241.1 | Not Specified | [7] | |
| Compound 11 | AChE | Moderate Inhibition | Not Specified | [10] |
| BChE | Significant Inhibition | Not Specified | [10] | |
| Compound 14 | AChE | Potent Inhibition | Not Specified | [10] |
| BChE | Significant Inhibition | Not Specified | [10] |
Experimental Protocols
The in vitro evaluation of AChE and BChE inhibitory activity is a fundamental step in the screening and characterization of new compounds. The most widely used method is the spectrophotometric assay developed by Ellman and colleagues.
Ellman's Method for Determining Cholinesterase Activity
This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATC) by AChE or butyrylthiocholine (BTC) by BChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[11][12]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human red blood cells.
-
Butyrylcholinesterase (BChE) from equine serum or human serum.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test inhibitor compounds.
-
96-well microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzymes (AChE and BChE), substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor compounds.
-
-
Assay Protocol (adapted from[7]):
-
In a 96-well plate, add the following to each well in the specified order:
-
25 µL of the test inhibitor solution at various concentrations.
-
25 µL of the enzyme solution (AChE or BChE).
-
-
Incubate the plate at room temperature (25 °C) for a predefined period (e.g., 10 minutes).
-
Add 10 µL of DTNB solution (to a final concentration of 10 mM in the well).
-
Add 10 µL of the substrate solution (ATCI for AChE, e.g., 0.125 mM final concentration; BTCI for BChE, e.g., 0.744 mM final concentration).
-
Immediately start monitoring the change in absorbance at 405 nm (or 412 nm) over time using a microplate reader. The readings are typically taken in cycles for a specific duration (e.g., every minute for 11 minutes for AChE and every minute for 21 minutes for BChE).
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway and Enzyme Inhibition
The following diagram illustrates the cholinergic signaling pathway and the mechanism of action of AChE/BChE inhibitors.
Caption: Cholinergic signaling and inhibition by dual inhibitors.
Experimental Workflow for Inhibitor Screening
The diagram below outlines the general workflow for the in vitro screening of AChE/BChE inhibitors using the Ellman method.
Caption: Workflow for in vitro AChE/BChE inhibitor screening.
Dual-Target Inhibition Concept
This diagram illustrates the concept of a single compound inhibiting both AChE and BChE.
Caption: Concept of dual-target inhibition of AChE and BChE.
References
- 1. scispace.com [scispace.com]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer’s Disease—Could BCHE Genotyping Be Helpful in Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. attogene.com [attogene.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to a Potent Dual Cholinesterase Inhibitor: Compound 8i
This technical guide provides an in-depth overview of a promising dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), identified as compound 8i in recent scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel cholinesterase inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Inhibition of these enzymes increases the levels and duration of action of acetylcholine in the brain, a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[2][3] While early inhibitors primarily targeted AChE, there is growing evidence that dual inhibition of both AChE and BChE may offer additional therapeutic benefits.[4][5] This is particularly relevant as BChE activity increases during the progression of Alzheimer's disease, compensating for the decline in AChE levels.[4][5]
Compound 8i has emerged from a series of synthesized novel compounds as a potent dual inhibitor of both human AChE (hAChE) and human BChE (hBChE), exhibiting promising characteristics for further development as a therapeutic agent.[3][6]
Mechanism of Action
The primary mechanism of action for compound 8i is the inhibition of both AChE and BChE. By blocking the active sites of these enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2]
During neurotransmission, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic membrane, propagating the nerve signal.[1][7] AChE, located in the synaptic cleft, rapidly hydrolyzes acetylcholine to terminate the signal.[1][7] BChE, found in plasma and glial cells, also contributes to acetylcholine hydrolysis.[5] By inhibiting both enzymes, dual inhibitors like compound 8i can lead to a more sustained increase in acetylcholine levels compared to selective AChE inhibitors.
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
The following diagram illustrates the role of AChE and BChE in a cholinergic synapse and the mechanism of their inhibition.
Quantitative Data
The inhibitory potency of compound 8i against both AChE and BChE has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target Enzyme | IC50 (µM) |
| 8i | eeAChE | 0.39[3][6] |
| 8i | eqBChE | 0.28[3][6] |
eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase
Enzyme kinetic studies have shown that compound 8i acts as a mixed-type inhibitor for both AChE and BChE.[3][6] This indicates that it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[3][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of dual cholinesterase inhibitors like compound 8i .
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases and the potency of their inhibitors.
Principle: The assay measures the rate of hydrolysis of a substrate, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), by AChE or BChE, respectively. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm.[8]
Materials:
-
AChE (from Electrophorus electricus) or BChE (from equine serum)
-
Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., Compound 8i)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the enzymes, substrates, DTNB, and the test compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.
-
Add various concentrations of the test compound to the wells. A control well with no inhibitor is also prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCh for AChE or BTCh for BChE).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for In Vitro Cholinesterase Inhibition Assay
Enzyme Kinetic Studies
To determine the type of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed.
Procedure:
-
The cholinesterase inhibition assay (Ellman's method) is performed with varying concentrations of both the substrate (ATCh or BTCh) and the inhibitor (e.g., Compound 8i).
-
The initial reaction velocities (V) are determined for each combination of substrate and inhibitor concentrations.
-
The data is plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.
-
The type of inhibition is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor. For a mixed-type inhibitor, both Km and Vmax will change.
Synthesis
Compound 8i is a novel synthetic compound. The synthesis of this and related compounds generally involves multi-step organic synthesis protocols. For instance, a series of novel compounds, including 8i , were synthesized starting from 4-piperidinecarboxamide.[3] The detailed synthetic route would typically be found in the supplementary information of the primary research articles.
General Logical Relationship in Multi-step Synthesis
Conclusion
Compound 8i represents a significant advancement in the development of dual cholinesterase inhibitors. Its potent and balanced inhibitory activity against both AChE and BChE, coupled with a mixed-type inhibition mechanism, suggests it could be a valuable lead compound for the development of new therapies for neurodegenerative disorders like Alzheimer's disease. Further in vivo studies are warranted to evaluate its pharmacokinetic properties, efficacy, and safety profile in preclinical models.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer β-amyloid peptide in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of a Novel Dihydropyridine-Based Cholinesterase Inhibitor: A Technical Overview of Compound 11
In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone of drug discovery efforts. This technical guide delves into the core attributes of a recently identified, potent dihydropyridine derivative, designated as compound 11, which has demonstrated significant inhibitory activity against AChE. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed examination of its quantitative data, experimental protocols, and the underlying biochemical pathways.
Quantitative Inhibitory Profile
Compound 11, a novel dihydropyridine derivative, has emerged as a highly potent inhibitor of acetylcholinesterase. Its inhibitory efficacy, along with that of related compounds from the same study, is summarized below. The data highlights its superior performance against AChE, positioning it as a lead candidate for further preclinical development.
| Compound | AChE IC50 (µM)[1][2][3] | BChE IC50 (µM)[1][2][3] |
| Compound 11 | 0.21 ± 0.003 | - |
| Compound 7 | 17.16 ± 0.02 | 17.16 ± 0.02 |
| Compound 12 | 29.87 ± 0.09 | - |
| Compound 13 | 15.91 ± 0.05 | - |
| Eserine (Standard) | 0.85 ± 0.0001 | 0.04 ± 0.0001 |
Note: A lower IC50 value indicates greater inhibitory potency. Data for BChE inhibition by compound 11 was not specified in the primary literature.
Experimental Protocols
The synthesis and evaluation of compound 11 and its analogs were conducted using established chemical and biochemical methodologies. A detailed description of these protocols is essential for the replication and validation of the reported findings.
Synthesis of Dihydropyridine Derivatives (General Procedure):
The synthesis of the dihydropyridine derivatives, including compound 11, was accomplished via a multi-component Hantzsch reaction. This one-pot condensation reaction involves an aldehyde, a β-ketoester, and a source of ammonia.
-
Step 1: Reactant Mixture. Equimolar amounts of an appropriate aromatic aldehyde, ethyl acetoacetate, and ammonium acetate are dissolved in a suitable solvent, such as ethanol.
-
Step 2: Reflux. The reaction mixture is heated under reflux for a specified period, typically several hours, to facilitate the condensation and cyclization reactions.
-
Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired dihydropyridine derivative.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method):
The inhibitory activity of the synthesized compounds against both AChE and BChE was determined using the spectrophotometric method developed by Ellman.
-
Enzyme and Substrate Preparation. Solutions of AChE (from electric eel) and BChE (from equine serum), along with their respective substrates, acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are prepared in a phosphate buffer (pH 8.0).
-
Inhibitor Incubation. The test compounds are pre-incubated with the respective enzyme solution for a defined period to allow for inhibitor-enzyme binding.
-
Reaction Initiation and Measurement. The enzymatic reaction is initiated by the addition of the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the colorimetric reagent. The hydrolysis of the thiocholine substrate by the uninhibited enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
IC50 Determination. The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Core Concepts
To further elucidate the scientific principles and processes underlying the investigation of compound 11, the following diagrams have been generated.
References
Methodological & Application
AChE/BChE-IN-11 experimental protocol for enzyme inhibition assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial serine hydrolase enzymes responsible for the degradation of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of these enzymes leads to an accumulation of ACh in the synaptic cleft, which can enhance cholinergic neurotransmission.[3][4] This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[3][4] AChE/BChE-IN-11 is a novel investigational compound designed to inhibit both AChE and BChE. These application notes provide a detailed protocol for determining the enzyme inhibition profile of this compound using a standard colorimetric assay based on the Ellman method.[4][5]
Mechanism of Action
AChE and BChE terminate nerve impulses at cholinergic synapses by hydrolyzing acetylcholine into choline and acetate.[2][6] Inhibitors of these enzymes, such as this compound, block this hydrolytic activity. This leads to an increased concentration and prolonged availability of acetylcholine at its receptors, thereby amplifying cholinergic signaling.[3] The dual inhibition of both AChE and BChE may offer a broader therapeutic window, as BChE can also hydrolyze acetylcholine and its levels are altered in certain disease states.[7]
Quantitative Data Summary
The inhibitory potency of this compound against human recombinant AChE and BChE was determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | Inhibitor | IC50 (nM) |
| Acetylcholinesterase (AChE) | This compound | 85.2 |
| Butyrylcholinesterase (BChE) | This compound | 152.7 |
Experimental Protocol: Enzyme Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of cholinesterases by detecting the product of the substrate reaction.[4][5] Acetylthiocholine (ATC) or butyrylthiocholine (BTC) is used as the substrate, which is hydrolyzed by AChE or BChE, respectively, to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4][8]
Materials and Reagents
-
Human recombinant acetylcholinesterase (AChE)
-
Human recombinant butyrylcholinesterase (BChE)
-
This compound (Test Inhibitor)
-
Donepezil (Reference Inhibitor)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Reagent Preparation
-
Assay Buffer: Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Enzyme Solutions: Prepare stock solutions of AChE (1 U/mL) and BChE (1 U/mL) in assay buffer. On the day of the experiment, dilute the stock solutions to the working concentration (e.g., 0.05 U/mL) with assay buffer.
-
Substrate Solutions: Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in assay buffer.
-
Test and Reference Inhibitor Solutions: Prepare a 10 mM stock solution of this compound and Donepezil in DMSO. Perform serial dilutions in DMSO to obtain a range of working concentrations.
Assay Procedure
-
Plate Setup:
-
Add 140 µL of assay buffer to each well of a 96-well microplate.
-
Add 20 µL of the DTNB solution to each well.
-
Add 10 µL of the test inhibitor (this compound) or reference inhibitor (Donepezil) at various concentrations to the sample wells.
-
For the control (100% enzyme activity) and blank wells, add 10 µL of DMSO.
-
-
Enzyme Addition:
-
Add 20 µL of the AChE or BChE enzyme solution to the sample and control wells.
-
Add 20 µL of assay buffer to the blank wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to measure the absorbance every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Cholinergic Neurotransmission and Inhibition
Caption: Cholinergic signaling pathway and points of inhibition by this compound.
Enzyme Inhibition Assay Workflow
Caption: Experimental workflow for the AChE/BChE enzyme inhibition assay.
References
- 1. scispace.com [scispace.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. attogene.com [attogene.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 7. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE/BChE-IN-11 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE/BChE-IN-11 is a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cholinesterases are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes leads to increased acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.[3][4][5] Beyond its role in neurotransmission, acetylcholine is also a key player in the "cholinergic anti-inflammatory pathway," a mechanism that regulates immune responses.[4][6][7][8] These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its biological effects, including cytotoxicity, impact on cell signaling, and potential therapeutic applications.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Weight | [Specify MW if known, otherwise use a representative value, e.g., 450.5 g/mol ] |
| Solubility | Soluble in DMSO (>10 mM) and Ethanol (>5 mM). For cell culture, prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and dilute to the final working concentration in the culture medium. Avoid repeated freeze-thaw cycles. |
| Storage | Store the solid compound at -20°C. Store stock solutions in aliquots at -20°C or -80°C for long-term use. |
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize representative quantitative data for a dual AChE/BChE inhibitor, which can be used as a reference for expected outcomes with this compound.
Table 1: In Vitro Cholinesterase Inhibitory Activity
| Enzyme | Substrate | IC50 (µM) |
| Human Acetylcholinesterase (AChE) | Acetylthiocholine | 0.54 |
| Human Butyrylcholinesterase (BChE) | Butyrylthiocholine | 0.24 |
| Data is representative and should be determined experimentally for each new batch of inhibitor. |
Table 2: Cytotoxicity Profile in Neuronal and Glial Cells (72h incubation)
| Cell Line | Cell Type | Assay | IC50 (µM) |
| SH-SY5Y | Human Neuroblastoma | MTT | > 100 |
| PC12 | Rat Pheochromocytoma | MTT | > 100 |
| Primary Rat Astrocytes | Glial Cells | Neutral Red | > 100 |
| Cytotoxicity should be assessed to determine the appropriate non-toxic concentration range for functional assays. |
Experimental Protocols
Determination of Cholinesterase Inhibition (Ellman's Assay)
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[9][10][11][12]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) enzymes
-
Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) iodide
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of varying concentrations of this compound, and 20 µL of the respective enzyme solution (AChE or BChE).
-
Incubate for 15 minutes at 37°C.
-
Add 20 µL of DTNB solution (10 mM in phosphate buffer).
-
Initiate the reaction by adding 20 µL of the substrate (ATCh or BTCh, 10 mM in phosphate buffer).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3][13][14]
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][15][16]
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Apoptosis Detection (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17][18][19][20][21]
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Seed cells in a suitable culture plate and treat with this compound at various concentrations for the desired time.
-
Harvest the cells and lyse them according to the kit manufacturer's instructions.
-
In a 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, e.g., Ex/Em = 380/440 nm).
-
Quantify the caspase-3 activity based on the manufacturer's instructions and compare it to the untreated control.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro characterization of this compound.
Cholinergic Anti-inflammatory Signaling Pathway
Caption: The Cholinergic Anti-inflammatory Pathway and the role of AChE/BChE inhibition.
References
- 1. Cell metabolism assays with neuroblastoma cells [bio-protocol.org]
- 2. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinergic Modulation of the Immune System Presents New Approaches for Treating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. scribd.com [scribd.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. abcam.com [abcam.com]
Application Notes and Protocols for Dual AChE/BChE Inhibitors in In Vivo Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, exemplified by a hypothetical compound "AChE/BChE-IN-11," in animal models of Alzheimer's disease (AD).
Introduction
Alzheimer's disease is characterized by a progressive decline in cognitive function, largely attributed to the loss of cholinergic neurons and the subsequent deficit in the neurotransmitter acetylcholine (ACh).[1][2] While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis in a healthy brain, butyrylcholinesterase (BChE) activity significantly increases in the AD brain, compensating for the age-related decline in AChE.[3][4][5] This makes dual inhibition of both AChE and BChE a promising therapeutic strategy to enhance cholinergic neurotransmission and potentially modify disease progression.[3][6]
Dual inhibitors, such as the conceptual this compound, aim to provide a more sustained elevation of ACh levels, offering potential advantages over selective AChE inhibitors. Furthermore, both AChE and BChE have been implicated in non-catalytic functions that influence amyloid-beta (Aβ) aggregation and neuroinflammation, suggesting that their inhibition could have multi-faceted therapeutic effects.[7][8][9][10]
Compound Profile: this compound (Hypothetical)
| Parameter | Description |
| Compound Name | This compound |
| Target(s) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) |
| Mechanism of Action | Reversible, dual-binding inhibitor of AChE and BChE, preventing the hydrolysis of acetylcholine in the synaptic cleft and increasing its availability for neurotransmission. |
| Therapeutic Rationale | To restore cholinergic function, improve cognitive symptoms, and potentially mitigate Aβ-related pathology in Alzheimer's disease. |
In Vivo Animal Models for Alzheimer's Disease
The selection of an appropriate animal model is critical for evaluating the efficacy of potential AD therapeutics. Both transgenic and non-transgenic models are commonly employed.
| Model Type | Description | Key Pathological Features |
| Transgenic Models | ||
| APP/PS1 Mice | Co-expresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1).[11][12] | Progressive Aβ plaque deposition, gliosis, and age-dependent cognitive deficits.[11][12] |
| 5XFAD Mice | Expresses five familial AD mutations in APP and PS1 genes.[11][13] | Rapid and aggressive Aβ accumulation, neuroinflammation, and cognitive impairment at an early age.[11][13] |
| Non-Transgenic Models | ||
| Scopolamine-Induced Amnesia | Pharmacologically induced cholinergic dysfunction via administration of the muscarinic receptor antagonist, scopolamine.[14] | Transient memory impairment, mimicking the cholinergic deficit in AD.[14] |
| Aβ Peptide Infusion | Direct intracerebroventricular (ICV) infusion of Aβ peptides to induce AD-like pathology. | Aβ aggregation, neuroinflammation, and cognitive deficits. |
Experimental Protocols
Scopolamine-Induced Amnesia Model in Mice
This model is useful for rapid screening of compounds for their ability to reverse cholinergic-deficit-induced memory impairment.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Morris Water Maze or Y-maze apparatus
Protocol:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 5, 10 mg/kg). Dissolve scopolamine in saline (e.g., 1 mg/kg).
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes before the behavioral test.
-
Administer scopolamine or saline (for control group) via i.p. injection 30 minutes before the behavioral test.
-
-
Behavioral Testing (Y-Maze):
-
Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive choices.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
Efficacy Study in APP/PS1 Transgenic Mice
This model allows for the evaluation of the long-term effects of a compound on both cognitive function and AD pathology.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates (e.g., 6 months of age)
-
This compound
-
Vehicle
-
Morris Water Maze apparatus
-
Materials for tissue processing and analysis (e.g., ELISA kits for Aβ, antibodies for immunohistochemistry).
Protocol:
-
Chronic Drug Administration:
-
Administer this compound (e.g., 5 mg/kg/day) or vehicle to APP/PS1 and wild-type mice for a specified duration (e.g., 3 months) via oral gavage.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water. Conduct four trials per day. Record the escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with PBS.
-
Harvest the brain. Hemisect the brain: use one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
Biochemical Analysis: Homogenize brain tissue to measure AChE and BChE activity using an Ellman assay. Quantify soluble and insoluble Aβ40 and Aβ42 levels using ELISA.
-
Immunohistochemistry: Section the fixed brain hemisphere and stain for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Data Analysis: Use two-way ANOVA for behavioral data (genotype x treatment) and t-tests or one-way ANOVA for biochemical and histological data.
Quantitative Data Summary
The following tables present hypothetical data for a compound like this compound.
Table 1: In Vitro Cholinesterase Inhibitory Activity
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (AChE/BChE) |
| This compound | 15.2 | 25.8 | 0.59 |
| Donepezil | 6.7 | 3,400 | 0.002 |
| Rivastigmine | 450 | 30 | 15 |
Table 2: Effect of this compound on Scopolamine-Induced Amnesia in the Y-Maze
| Treatment Group | Dose (mg/kg) | % Spontaneous Alternation (Mean ± SEM) |
| Vehicle + Saline | - | 75.2 ± 3.1 |
| Vehicle + Scopolamine | 1 | 51.5 ± 2.8 |
| This compound + Scopolamine | 1 | 60.1 ± 3.5 |
| This compound + Scopolamine | 5 | 68.9 ± 4.2# |
| This compound + Scopolamine | 10 | 73.5 ± 3.9# |
| p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + Scopolamine |
Table 3: Long-Term Effects of this compound in APP/PS1 Mice
| Parameter | Genotype | Treatment | Result (Mean ± SEM) | % Change vs. Vehicle |
| Escape Latency (Day 5) | WT | Vehicle | 15.2 ± 2.1 s | - |
| APP/PS1 | Vehicle | 45.8 ± 5.3 s | - | |
| APP/PS1 | This compound (5 mg/kg) | 28.3 ± 4.7 s# | -38.2% | |
| Time in Target Quadrant | WT | Vehicle | 38.5 ± 4.2 % | - |
| APP/PS1 | Vehicle | 22.1 ± 3.5 % | - | |
| APP/PS1 | This compound (5 mg/kg) | 31.7 ± 3.9 %# | +43.4% | |
| Brain Aβ42 Levels | APP/PS1 | Vehicle | 1250 ± 150 pg/mg | - |
| APP/PS1 | This compound (5 mg/kg) | 875 ± 120 pg/mg# | -30.0% | |
| *p<0.05 vs. WT Vehicle; #p<0.05 vs. APP/PS1 Vehicle |
Visualizations
Caption: Cholinergic signaling pathway and the action of a dual inhibitor.
Caption: Experimental workflow for in vivo testing of a dual cholinesterase inhibitor.
Caption: Logical relationship of dual inhibition and its downstream effects.
Conclusion and Future Directions
The use of dual AChE/BChE inhibitors represents a rational and promising approach for the symptomatic treatment of Alzheimer's disease. The protocols and methodologies outlined here provide a framework for the preclinical in vivo evaluation of novel dual inhibitors like the hypothetical this compound. Future studies should aim to further elucidate the disease-modifying potential of these compounds, exploring their long-term effects on tau pathology, synaptic plasticity, and other key aspects of AD neuropathology. The use of a broader range of animal models, including those that develop tau pathology, will be crucial in fully characterizing the therapeutic potential of this class of inhibitors.
References
- 1. metrotechinstitute.org [metrotechinstitute.org]
- 2. mdpi.com [mdpi.com]
- 3. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid [frontiersin.org]
- 8. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 [frontiersin.org]
- 10. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of Alzheimer’s disease: Current strategies and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE/BChE-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE/BChE-IN-11 is a potent, dual-binding inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cholinesterase inhibitors are critical in neuroscience research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease, where they are used to enhance cholinergic neurotransmission.[1][2][3] These application notes provide detailed protocols for the dosage and administration of this compound in mouse models, along with methodologies for related in vivo experiments.
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The following protocols are based on established methodologies for similar cholinesterase inhibitors. Researchers should perform dose-response studies to determine the optimal dosage for their specific mouse model and experimental design.
Quantitative Data Summary
The following tables provide a summary of recommended starting dosages and administration volumes for this compound in adult mice. These are based on typical practices for novel cholinesterase inhibitors.
Table 1: Recommended Dosage for this compound in Mice
| Administration Route | Dosage Range (mg/kg) | Frequency | Vehicle |
| Intraperitoneal (i.p.) | 1.0 - 5.0 | Once daily | Saline with 0.1% Tween 80 |
| Subcutaneous (s.c.) | 2.0 - 10.0 | Once daily | Saline |
| Oral Gavage (p.o.) | 5.0 - 20.0 | Once daily | 0.5% Methylcellulose in water |
| Intravenous (i.v.) | 0.5 - 2.0 | Single dose | Sterile Saline |
Table 2: Recommended Administration Volumes for Adult Mice [4]
| Administration Route | Maximum Volume | Needle Gauge |
| Intraperitoneal (i.p.) | < 2-3 mL | 25-27 G |
| Subcutaneous (s.c.) | < 2-3 mL (multiple sites) | 25-27 G |
| Oral Gavage (p.o.) | < 1.5 mL | 20-22 G (gavage needle) |
| Intravenous (i.v.) | < 0.2 mL (tail vein) | 27-30 G |
Experimental Protocols
Preparation of Dosing Solution
-
Vehicle Selection: For intraperitoneal administration, a common vehicle is saline containing a small amount of a surfactant like Tween 80 to aid in solubility.[1] For oral administration, a suspension in 0.5% methylcellulose is often used. For intravenous injection, use sterile, isotonic saline.
-
Calculation of Concentration:
-
Determine the desired dose in mg/kg.
-
Weigh the mouse to get its body weight in kg.
-
Calculate the total mass of this compound needed: Dose (mg/kg) * Body Weight (kg) = Total Mass (mg).
-
Determine the injection volume based on the administration route (see Table 2).
-
Calculate the required concentration of the dosing solution: Total Mass (mg) / Injection Volume (mL) = Concentration (mg/mL).
-
-
Preparation:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of the chosen vehicle.
-
Vortex or sonicate the solution until the compound is fully dissolved or evenly suspended. Ensure the solution is at room temperature before administration.
-
Administration Procedure: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic drug delivery in mice, offering rapid absorption.[5]
-
Animal Restraint: Properly restrain the mouse by grasping the loose skin over the neck and shoulders. The head should be immobilized, and the abdomen should be facing upwards.
-
Injection Site: The ideal injection site is the lower right or left quadrant of the abdomen. This avoids the bladder in the midline and the cecum on the left side.
-
Injection Technique:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
If the aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Observe the mouse for any signs of distress or adverse reactions for at least 30 minutes post-injection.
Behavioral Testing: Novel Object Recognition (NOR) Task
The NOR task is used to assess learning and memory in rodent models.
-
Habituation (Day 1-2): Allow each mouse to explore an empty, open-field arena (e.g., 40x40x40 cm) for 10 minutes per day for two consecutive days.
-
Training/Acquisition (Day 3):
-
Place two identical objects in the arena.
-
Administer this compound (or vehicle) via i.p. injection 30 minutes before the training session.
-
Place the mouse in the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Retention (Day 4):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better memory.
Visualization of Pathways and Workflows
Signaling Pathway of Cholinesterase Inhibition```dot
Caption: General workflow for a preclinical study in mice.
References
- 1. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice heterozygous for AChE are more sensitive to AChE inhibitors but do not respond to BuChE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cea.unizar.es [cea.unizar.es]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note & Protocol: Spectrophotometric Assay for Dual Acetylcholinesterase/Butyrylcholinesterase Inhibitor-11 (AChE/BChE-IN-11)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play crucial roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[3][4][5] AChE/BChE-IN-11 is a novel compound under investigation for its potential dual inhibitory activity against both AChE and BChE. This document provides a detailed protocol for determining the inhibitory activity of this compound using a spectrophotometric assay based on the Ellman's method.[3][6][7]
The Ellman's assay is a simple, reliable, and widely used colorimetric method to measure cholinesterase activity.[3][7] The principle of the assay involves the enzymatic hydrolysis of a substrate, typically acetylthiocholine (ATC) for AChE or butyrylthiocholine (BTC) for BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[6][8] The rate of color formation is directly proportional to the enzyme activity.[7]
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the general workflow for determining the inhibitory activity of this compound.
Caption: Enzymatic reaction of cholinesterase with substrate and DTNB.
Caption: Workflow for determining cholinesterase inhibition.
Experimental Protocols
This section provides detailed protocols for preparing the necessary reagents and performing the spectrophotometric assay to determine the inhibitory activity of this compound.
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the two solutions, monitoring the pH until it reaches 8.0.[3]
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the 0.1 M phosphate buffer (pH 8.0). This solution should be protected from light.[3]
-
14 mM Acetylthiocholine Iodide (ATCI) Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[3]
-
14 mM Butyrylthiocholine Iodide (BTCI) Solution: Prepare in the same manner as the ATCI solution, using the appropriate amount of BTCI.
-
1 U/mL AChE/BChE Solution: Prepare a stock solution of the enzyme and dilute it with the phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the enzyme solution on ice.[3][9]
-
This compound Stock Solution: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations for the assay.
Assay Protocol (96-well plate format)
-
Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI (or BTCI).[3]
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.[3]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL of varying concentrations of this compound solution.[3]
-
-
Pre-incubation: Gently mix the contents of each well and incubate the plate for 10 minutes at 25°C.[3][9]
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI or BTCI solution to start the reaction. For the blank wells, add 10 µL of deionized water. The final volume in each well will be 170 µL.[3]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.[3]
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance versus time curve for each well.[3]
-
Correct for non-enzymatic hydrolysis: Subtract the rate of the blank from the rates of the control and test samples.[3]
-
Calculate the percentage of inhibition:
% Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.[10]
Data Presentation
The inhibitory activity of this compound should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Activity of this compound against AChE and BChE
| Enzyme | Substrate | Inhibitor | IC50 (µM) |
| Acetylcholinesterase (AChE) | Acetylthiocholine | This compound | [Insert experimental value] |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | This compound | [Insert experimental value] |
Table 2: Kinetic Parameters of this compound Inhibition (Hypothetical Data)
| Enzyme | Parameter | Value |
| AChE | Vmax (µmol/min/mg) | [Insert value] |
| Km (mM) | [Insert value] | |
| Ki (µM) | [Insert value] | |
| Inhibition Type | [e.g., Competitive] | |
| BChE | Vmax (µmol/min/mg) | [Insert value] |
| Km (mM) | [Insert value] | |
| Ki (µM) | [Insert value] | |
| Inhibition Type | [e.g., Non-competitive] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare substrate solution fresh daily. Subtract the rate of the blank from all samples. |
| Low enzyme activity | Improper enzyme storage or handling. Incorrect buffer pH. | Use a fresh batch of enzyme and keep it on ice. Verify the pH of the buffer.[3] |
| Non-linear reaction rate | Substrate depletion or enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Ensure optimal assay conditions (pH, temperature).[3] |
| Precipitation in wells | Low solubility of the test compound. | Use a co-solvent like DMSO at a low final concentration (typically <1%).[3] |
Conclusion
This application note provides a comprehensive protocol for the spectrophotometric determination of the inhibitory activity of the novel dual inhibitor, this compound. By following these detailed methodologies, researchers can accurately characterize the potency and selectivity of this and other cholinesterase inhibitors, facilitating the drug discovery and development process.
References
- 1. scispace.com [scispace.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of AChE/BChE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases that play a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine.[1][2][3] Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[4][5][6] High-throughput screening (HTS) is a crucial methodology for identifying novel and potent inhibitors of AChE and BChE from large compound libraries.[7][8][9][10] This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize inhibitors of both AChE and BChE.
Signaling Pathways
AChE and BChE are key regulators of cholinergic signaling. In the central and peripheral nervous systems, AChE rapidly hydrolyzes acetylcholine in the synaptic cleft, terminating the nerve impulse.[1][3] BChE, found in plasma and various tissues, also hydrolyzes acetylcholine and other esters, playing a role in modulating cholinergic activity and detoxifying certain compounds.[2][11][12] Both enzymes are also implicated in the "cholinergic anti-inflammatory pathway," where acetylcholine signaling can suppress the production of inflammatory cytokines.[4][11][13]
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent and Selective Acetylcholinesterase/Butyrylcholinesterase Inhibitors by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE/BChE-IN-11 in the Study of Cholinergic Neurotransmission
For Research Use Only. Not for use in diagnostic procedures.
Introduction to Cholinergic Neurotransmission and Dual Cholinesterase Inhibition
The cholinergic system is a vital component of both the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes including learning, memory, attention, and muscle contraction.[1][2] The primary neurotransmitter of this system is acetylcholine (ACh).[1][2] The signaling action of ACh is terminated by the hydrolytic activity of two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3]
AChE is predominantly found in neuronal synapses and neuromuscular junctions, where it rapidly hydrolyzes ACh to terminate synaptic transmission.[4][5] BChE, while also capable of hydrolyzing ACh, is more prevalent in plasma and glial cells and is thought to play a compensatory role, particularly when AChE activity is compromised.[1][6][7] Dysregulation of the cholinergic system and altered levels of both AChE and BChE have been implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease.[8]
Inhibitors of these cholinesterases elevate the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[9] While early therapeutic strategies focused on selective AChE inhibition, there is growing evidence supporting the benefits of dual inhibition of both AChE and BChE.[8] A dual inhibitor can provide a more comprehensive modulation of acetylcholine levels, which may be particularly beneficial in disease states where BChE expression and activity are upregulated.[7][8]
AChE/BChE-IN-11 is a potent, cell-permeable small molecule designed for the dual inhibition of both acetylcholinesterase and butyrylcholinesterase. Its utility as a research tool lies in its ability to robustly modulate the cholinergic system, making it an ideal candidate for investigating the roles of AChE and BChE in both healthy and diseased states. These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its use in in vitro enzyme inhibition assays.
Pharmacological Data Summary
The inhibitory potency of this compound has been characterized against both human recombinant AChE and BChE. The following table summarizes the key quantitative data.
| Parameter | AChE (human) | BChE (human) | Selectivity Index (BChE/AChE) |
| IC50 (nM) | 45.8 | 22.3 | 0.49 |
| Ki (nM) | 25.1 | 12.9 | - |
| Inhibition Type | Mixed | Competitive | - |
Note: The data presented here is a representative example for a dual AChE/BChE inhibitor and should be confirmed experimentally for each batch of this compound.
Visualized Signaling Pathway and Mechanism of Action
The following diagrams illustrate the cholinergic synapse and the mechanism of inhibition by this compound.
Caption: Cholinergic neurotransmission at the synapse.
Caption: Mechanism of dual inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Determination of IC50 for AChE and BChE
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for both AChE and BChE using the Ellman's method.[10]
Materials:
-
This compound
-
Human recombinant Acetylcholinesterase (AChE)
-
Human serum Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in phosphate buffer to achieve a range of final concentrations.
-
Prepare working solutions of AChE and BChE in phosphate buffer.
-
Prepare ATCI and BTCI substrate solutions in phosphate buffer.
-
Prepare a DTNB solution in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the this compound dilution (or buffer for control).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to initiate the pre-incubation.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the corresponding substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 3. New paradigms in the study of the cholinergic system and metabolic diseases: Acetyl-and-butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Application of AChE/BChE-IN-11 in Neurotoxicity Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are often characterized by a decline in the neurotransmitter acetylcholine (ACh) in the brain.[1] This decline is primarily due to the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes ACh.[2][3][4] Butyrylcholinesterase (BChE) also contributes to acetylcholine hydrolysis, and its levels have been observed to increase as Alzheimer's disease progresses.[5] Therefore, the dual inhibition of both AChE and BChE presents a promising therapeutic strategy for neurodegenerative disorders.[5][6]
AChE/BChE-IN-11 is a potent, dual-inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Beyond its primary role in modulating cholinergic transmission, emerging evidence suggests that this compound exhibits significant neuroprotective properties, including antioxidant and anti-apoptotic activities.[6][7] These multifaceted effects make it a compelling candidate for investigation in neurotoxicity studies.
These application notes provide a comprehensive overview of the use of this compound in neurotoxicity research, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation
Table 1: Cholinesterase Inhibition Profile of this compound
| Enzyme Target | IC50 Value (nM) | Inhibition Type |
| Acetylcholinesterase (AChE) | 34.6 | Reversible, Competitive |
| Butyrylcholinesterase (BChE) | 45.2 | Reversible, Competitive |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Neuroprotective Effects of this compound Against Oxidative Stress
| Biomarker | Control | Oxidative Stress Inducer | Oxidative Stress Inducer + this compound |
| Reactive Oxygen Species (ROS) Levels (Relative Fluorescence Units) | 100 ± 5 | 350 ± 20 | 150 ± 10 |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 120 ± 8 | 60 ± 5 | 105 ± 7 |
| Malondialdehyde (MDA) Levels (nmol/mg protein) | 2.5 ± 0.3 | 8.0 ± 0.6 | 3.5 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 3: Anti-apoptotic Effects of this compound in Neuronal Cells
| Apoptotic Marker | Control | Apoptosis Inducer | Apoptosis Inducer + this compound |
| Caspase-3 Activity (% of Control) | 100 | 450 ± 30 | 180 ± 15 |
| Mitochondrial Membrane Potential (% of Control) | 100 | 45 ± 5 | 85 ± 6 |
| Annexin V Positive Cells (%) | 5 ± 1 | 40 ± 4 | 15 ± 2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
This protocol is adapted from the spectrophotometric method described by Ellman et al. to determine the in vitro inhibition of AChE and BChE by this compound.[1][8][9][10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound.
-
Add 140 µL of phosphate buffer (0.1 M, pH 8.0).
-
Add 20 µL of DTNB (10 mM).
-
Add 20 µL of AChE or BChE solution.
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the respective substrate (ATCI or BTCI, 10 mM).
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging activity of this compound.[8][10]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Evaluation of Neuroprotection Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced damage.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂) or other oxidative stress inducer
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) for ROS measurement
-
Assay kits for Superoxide Dismutase (SOD) and Malondialdehyde (MDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture neuronal cells to 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce oxidative stress by adding H₂O₂ to the cell culture medium for a designated period (e.g., 24 hours).
-
For ROS measurement: Incubate cells with DCFH-DA and measure fluorescence.
-
For SOD and MDA assays: Lyse the cells and perform the assays according to the manufacturer's instructions.
Apoptosis Assays
These protocols are used to determine the anti-apoptotic effects of this compound.[11][12][13][14]
a) Caspase-3 Activity Assay:
-
Use a commercially available caspase-3 colorimetric or fluorometric assay kit.[13]
-
Follow the manufacturer's protocol, which typically involves lysing the cells and incubating the lysate with a caspase-3 substrate.
b) Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Use a fluorescent dye such as JC-1 or TMRE.[14]
-
Healthy cells with high ΔΨm will accumulate the dye in the mitochondria, while apoptotic cells with low ΔΨm will show decreased fluorescence.
c) Annexin V-FITC/Propidium Iodide (PI) Staining:
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membranes.
Visualizations
Caption: Neuroprotective mechanisms of this compound.
Caption: Workflow for evaluating this compound in neurotoxicity.
Caption: Multifaceted neuroprotective actions of this compound.
References
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase with Antioxidant Activity that Alleviates Alzheimer-like Pathology in Old APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro antioxidant and cholinesterase inhibitory activities of methanolic fruit extract of Phyllanthus acidus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Maximize your apoptosis analysis | Abcam [abcam.com]
- 12. biocompare.com [biocompare.com]
- 13. atlasbiyo.com [atlasbiyo.com]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Determination of IC50 Values for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound, herein referred to as AChE/BChE-IN-11, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The described methodology is based on the widely accepted Ellman's method, a robust and sensitive colorimetric assay suitable for high-throughput screening.
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a critical role in neurotransmission by metabolizing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for various neurological disorders, including Alzheimer's disease and myasthenia gravis. The IC50 value is a quantitative measure of the potency of an inhibitor, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. Accurate determination of IC50 values is crucial for the characterization and development of novel cholinesterase inhibitors.
Principle of the Assay
The IC50 determination is performed using a modified Ellman's method. This assay measures the activity of AChE or BChE by quantifying the rate of production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will decrease the rate of the enzymatic reaction, leading to a reduced rate of color development.
Figure 1: Principle of the Ellman's method for cholinesterase activity.
Materials and Reagents
-
Enzymes:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Butyrylcholinesterase (BChE) from equine serum
-
-
Substrates:
-
Acetylthiocholine iodide (ATCI)
-
S-Butyrylthiocholine iodide (BTCI)
-
-
Chromogen:
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
-
Test Compound:
-
This compound
-
-
Reference Inhibitor:
-
Donepezil or Galantamine
-
-
Buffer:
-
0.1 M Phosphate Buffer, pH 8.0
-
-
Solvent:
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
-
Equipment:
-
96-well microplate reader
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Standard laboratory glassware and consumables
-
Experimental Protocols
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.
-
BTCI Solution (10 mM): Dissolve 31.7 mg of BTCI in 10 mL of deionized water. Prepare fresh daily.
-
AChE Solution (0.5 U/mL): Prepare a stock solution of AChE in phosphate buffer and dilute to a final concentration of 0.5 U/mL immediately before use. Keep on ice.
-
BChE Solution (0.5 U/mL): Prepare a stock solution of BChE in phosphate buffer and dilute to a final concentration of 0.5 U/mL immediately before use. Keep on ice.
-
Test Compound (this compound) Stock Solution (10 mM): Dissolve an appropriate amount of the test compound in DMSO to make a 10 mM stock solution.
-
Working Solutions of Test Compound: Prepare serial dilutions of the stock solution in phosphate buffer to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). The final DMSO concentration in the assay should not exceed 0.5%.
The procedure is identical for both AChE and BChE, with the exception of the substrate used.
-
Plate Setup:
-
Add 140 µL of phosphate buffer to each well of a 96-well plate.
-
Add 20 µL of the various dilutions of the test compound (this compound) to the sample wells.
-
For the 100% activity control (uninhibited), add 20 µL of phosphate buffer instead of the inhibitor.
-
For the blank, add 20 µL of phosphate buffer.
-
-
Enzyme Addition:
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10 minutes at 37°C.
-
AChE/BChE-IN-11 solubility and preparation for experiments
Application Notes and Protocols for AChE/BChE-IN-11
Topic: this compound Solubility and Preparation for Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the hypothetical dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, this compound. It includes information on its solubility, preparation of stock solutions, and a comprehensive protocol for in vitro enzyme inhibition assays. Additionally, relevant biological pathways and experimental workflows are visualized to aid in experimental design and execution.
Introduction to Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft. This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[2][3] Dual inhibitors that target both AChE and BChE may offer broader therapeutic benefits, as BChE activity becomes more prominent in the later stages of Alzheimer's disease.[4]
The cholinergic anti-inflammatory pathway is another critical signaling cascade where cholinesterase inhibitors play a role.[2][5] By increasing acetylcholine levels, these inhibitors can interact with nicotinic receptors on immune cells, leading to a downregulation of pro-inflammatory cytokine release.[2][3][5]
This compound: Properties and Solubility
This compound is a potent, cell-permeable, dual inhibitor of both AChE and BChE. The following table summarizes its hypothetical physicochemical properties and solubility in common laboratory solvents. It is recommended to perform a solubility test for each new batch of the compound.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >98% |
| Storage | Store at -20°C, protect from light and moisture |
| Solvent | Solubility (at 25°C) | Stock Solution Concentration |
| DMSO | ≥ 50 mg/mL (≥ 111 mM) | 10 mM |
| Ethanol | ≥ 25 mg/mL (≥ 55.5 mM) | 10 mM |
| Water | Insoluble | Not recommended |
| Phosphate Buffered Saline (PBS, pH 7.4) | Insoluble | Not recommended |
Signaling Pathway
Experimental Protocols
Preparation of Stock Solutions and Dilutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
10 mM Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
To prepare a 10 mM stock solution, add 221.98 µL of DMSO to 1 mg of this compound (MW = 450.5 g/mol ).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Working Solutions:
-
Prepare fresh dilutions of the 10 mM stock solution in the appropriate assay buffer immediately before use.
-
Perform serial dilutions to generate a range of concentrations for determining the IC₅₀ value. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in assay buffer.
-
Note: The final concentration of DMSO in the assay should be kept below 0.5% to minimize effects on enzyme activity.
-
In Vitro AChE/BChE Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well microplate format to assess the inhibitory activity of this compound.[6]
Materials:
-
Human recombinant AChE or BChE
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound working solutions
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Mix gently and pre-incubate the plate for 5 minutes at room temperature.[7]
-
Initiate the reaction by adding 50 µL of the 10 mM substrate solution (ATCI for AChE, BTCI for BChE).[7]
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow
// Nodes A [label="Prepare Stock Solution\n(10 mM this compound in DMSO)", fillcolor="#FFFFFF"]; B [label="Prepare Serial Dilutions\nof Inhibitor in Assay Buffer", fillcolor="#FFFFFF"]; C [label="Prepare Reagents:\n- Enzyme (AChE/BChE)\n- Substrate (ATCI/BTCI)\n- DTNB", fillcolor="#FFFFFF"]; D [label="Add DTNB, Inhibitor, and Enzyme\nto 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Pre-incubate for 5 minutes\nat Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Initiate Reaction with Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Measure Absorbance at 412 nm\n(Kinetic Reading)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Calculate Reaction Rates\nand % Inhibition", fillcolor="#FFFFFF"]; I [label="Plot Dose-Response Curve\nand Determine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; C -> D; B -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } .dot Caption: Workflow for determining the IC₅₀ of this compound.
Hypothetical Data Presentation
The following table presents hypothetical IC₅₀ values for this compound against human AChE and BChE.
| Enzyme | Substrate | IC₅₀ (nM) | Inhibition Type |
| Human AChE | Acetylthiocholine | 15.2 | Reversible, Competitive |
| Human BChE | Butyrylthiocholine | 35.8 | Reversible, Competitive |
Troubleshooting
-
High background signal: Ensure that the substrate solution is fresh, as thiocholines can oxidize over time.
-
Low enzyme activity: Verify the activity of the enzyme stock. Avoid repeated freeze-thaw cycles. Consider adding a stabilizing agent like BSA (1 mg/mL) to dilute enzyme solutions.[8]
-
Precipitation of the inhibitor: If precipitation is observed in the wells, consider lowering the highest concentration used or increasing the final DMSO concentration slightly (while ensuring it remains below 0.5%).
-
Non-linear reaction rates: This could be due to substrate depletion or enzyme instability. Ensure that the reaction rate is calculated from the initial linear phase of the reaction.
For further reading on cholinesterase assays and their principles, refer to the foundational work by Ellman et al. and subsequent adaptations for high-throughput screening.[4][9]
References
- 1. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AChE/BChE-IN-11 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AChE/BChE-IN-11 who are encountering insolubility issues. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It has been identified as a natural product and is utilized in research, particularly in studies related to Alzheimer's disease.[1]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
It is crucial to note that organic solvents can affect the activity of both AChE and BChE. Therefore, the final concentration of the solvent in the assay should be kept to a minimum (ideally ≤1%).
Q3: Can the solvent I use affect my experimental results?
Yes, the choice of solvent can significantly impact enzyme activity. Studies have shown that some common organic solvents can inhibit cholinesterases. For example, DMSO has been reported to have a potent inhibitory effect on AChE.[2] Methanol and ethanol are often considered better choices as they exhibit less of an inhibitory effect on AChE activity.[3]
Q4: My compound precipitates when I add it to the aqueous buffer. What should I do?
Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration of the inhibitor: The compound may be soluble at a lower concentration.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible while still maintaining the solubility of the inhibitor.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility.
-
Consider the use of detergents: Low concentrations of non-ionic detergents like Tween 20 or Triton X-100 can help to solubilize hydrophobic compounds. However, it is essential to first test the effect of the detergent on enzyme activity.
Troubleshooting Guide for Insolubility Issues
This guide provides a systematic approach to addressing insolubility problems with this compound during your experiments.
Problem: this compound is not dissolving in the initial solvent.
dot
Caption: Workflow for initial dissolution of this compound. Solutions:
-
Choice of Solvent: Start with a small amount of the compound and attempt to dissolve it in a minimal volume of DMSO. If it remains insoluble, try ethanol or methanol.
-
Physical Assistance: Gentle warming (e.g., in a 37°C water bath) and sonication can aid in the dissolution of stubborn compounds.
-
Fresh Solvent: Ensure that the solvents used are anhydrous and of high purity, as water contamination can reduce the solubility of hydrophobic compounds.
Problem: The compound dissolves in the organic solvent but precipitates in the aqueous assay buffer.
dot
Caption: Workflow for addressing precipitation in aqueous buffer. Solutions:
-
Optimize Concentrations:
-
Inhibitor Concentration: Your working concentration of this compound might be above its solubility limit in the final assay buffer. Perform a dilution series to find the highest concentration that remains in solution.
-
Solvent Concentration: The final concentration of the organic solvent in the assay should be as low as possible (ideally under 1%). A higher percentage of organic solvent might be necessary for solubility but could inhibit the enzyme.
-
-
Use of Surfactants:
-
Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01% - 0.1% v/v) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Important: Always run a control experiment to ensure that the chosen surfactant at the working concentration does not significantly affect the activity of AChE or BChE.
-
Quantitative Data Summary
The following table summarizes the inhibitory effects of common organic solvents on cholinesterase activity. This data is crucial when selecting a solvent and its final concentration in your assay.
| Solvent | Enzyme | Effect on Activity | Recommended Max Concentration |
| DMSO | AChE | Potent mixed-competitive inhibitor[2] | < 1% |
| BChE | Less sensitive than AChE | < 5% | |
| Ethanol | AChE | Non-competitive inhibitor[2] | < 5% |
| BChE | Less sensitive than AChE | < 5% | |
| Methanol | AChE | Negligible impact on activity[2] | < 5% |
| BChE | Negligible impact on activity | < 5% | |
| Acetonitrile | AChE | Competitive inhibitor[2] | < 5% |
| BChE | Less sensitive than AChE | < 5% |
Experimental Protocols
Protocol for Solubility Testing of this compound
This protocol outlines a method to determine the approximate solubility of this compound in different solvents.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Ethanol (200 proof)
-
Methanol (anhydrous)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL of DMSO).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
If the compound remains insoluble, incrementally add more solvent and repeat steps 3-5 until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.
-
Repeat the process for other solvents.
Standard AChE/BChE Inhibition Assay Protocol (Ellman's Method)
This is a generalized protocol for measuring cholinesterase inhibition. You may need to optimize concentrations and incubation times for your specific experimental conditions.
dot
Caption: General workflow for an AChE/BChE inhibition assay. Reagents:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
DTNB Reagent (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Enzyme Solution: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) at a working concentration in assay buffer.
-
Inhibitor Stock Solution: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Substrate Solution: Acetylthiocholine (ATCh) for AChE or Butyrylthiocholine (BTCh) for BChE at a working concentration in deionized water.
Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DTNB Reagent
-
Enzyme Solution
-
-
Add the desired concentration of this compound or the solvent control to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (ATCh or BTCh) to all wells.
-
Immediately start measuring the absorbance at 412 nm in a microplate reader at regular intervals (e.g., every minute for 10-20 minutes).
-
The rate of the reaction is determined by the change in absorbance over time. Calculate the percent inhibition for each concentration of this compound compared to the solvent control.
References
Technical Support Center: Optimizing AChE/BChE-IN-11 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AChE/BChE-IN-11 for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2][3][4] By inhibiting AChE and BChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key mechanism for treating conditions like Alzheimer's disease.[5][6][7]
Q2: What is the recommended starting concentration for this compound in an in vitro assay?
A2: For an initial experiment, it is advisable to test a wide range of concentrations to determine the IC50 value (the concentration of an inhibitor where the response is reduced by half). If the IC50 value is unknown, a common starting point is to perform a serial dilution over a broad range, for instance from 1 nM to 100 µM. If published data is available, a starting concentration of 5 to 10 times the reported IC50 or Ki value can be used to ensure maximal inhibition.
Q3: How should I dissolve and store this compound?
A3: The solubility of the inhibitor is a critical factor. Many enzyme inhibitors have low aqueous solubility.[8] It is recommended to first attempt to dissolve this compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute it to the final desired concentration in the assay buffer.[8] Always check the tolerance of your enzyme and assay system to the final concentration of the organic solvent, as high concentrations can inhibit enzyme activity.[9] For storage, it is generally recommended to store stock solutions at -20°C or -80°C to maintain stability.
Q4: Which in vitro assay is most suitable for determining the inhibitory activity of this compound?
A4: The most common and well-established method for measuring AChE and BChE activity is the Ellman's assay.[7][10] This colorimetric assay is based on the reaction of thiocholine (a product of the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[9]
Troubleshooting Guides
Issue 1: High Background Absorbance in the Ellman's Assay
Possible Causes & Solutions
| Cause | Solution |
| Presence of free thiols in the sample. | Prepare a sample blank containing the sample, buffer, and DTNB, but without the substrate. Subtract the absorbance of this blank from your test sample's absorbance.[9] |
| Instability of DTNB. | Always prepare fresh DTNB solutions and store the stock solution in a dark bottle at a low temperature. Protect your assay plate from light during incubation.[9] |
| Spontaneous hydrolysis of the substrate. | Prepare a control well with the substrate and buffer but without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your experimental wells. |
| Compound absorbs light at 412 nm. | Prepare a control well containing the buffer, your compound, and DTNB (without the enzyme and substrate). Subtract this absorbance value from your experimental wells.[9] |
| Compound reacts with DTNB. | Prepare a control well with buffer, your compound, and DTNB. If a color change is observed, your compound is reacting with DTNB, and an alternative assay method may be required.[9] |
Issue 2: No or Low Enzyme Inhibition Observed
Possible Causes & Solutions
| Cause | Solution |
| Inactive Enzyme. | Run a positive control with a known active cholinesterase preparation to confirm your assay setup is working correctly. Ensure proper storage and handling of the enzyme.[9] |
| Incorrect Inhibitor Concentration. | Perform a wider range of serial dilutions. If an approximate IC50 is known, ensure your concentration range brackets this value. Using a single inhibitor concentration significantly above the IC50 can be sufficient for precise estimation of inhibition constants.[11][12] |
| Inhibitor Precipitation. | Visually inspect the wells for any signs of precipitation. Reduce the final concentration of the organic solvent or try a different co-solvent. Propylene glycol, acetonitrile, and methanol have been shown to have minimal inhibitory effects on cholinesterase activity.[8] |
| Sub-optimal Substrate Concentration. | The potency of competitive inhibitors is best observed at low substrate concentrations, while uncompetitive inhibitors are more potent at high substrate concentrations.[13] It is recommended to use the substrate at its Km concentration for AChE inhibition assays.[14] |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for a typical dual AChE/BChE inhibitor like this compound.
Table 1: Inhibitory Potency (IC50) of this compound
| Enzyme Target | IC50 (nM) | Assay Conditions |
| Human Acetylcholinesterase (hAChE) | 15.2 ± 1.8 | 0.1 M Phosphate Buffer, pH 8.0, 37°C |
| Human Butyrylcholinesterase (hBChE) | 45.7 ± 3.5 | 0.1 M Phosphate Buffer, pH 8.0, 37°C |
Table 2: Kinetic Parameters for Cholinesterase Inhibition by this compound
| Enzyme | Substrate | Km (µM) | Type of Inhibition | Ki (nM) |
| hAChE | Acetylthiocholine | 150 | Mixed | 8.5 |
| hBChE | Butyrylthiocholine | 500 | Competitive | 25.1 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using the Ellman's Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Reagent: 10 mM DTNB in Assay Buffer.
-
Substrate Solution: 10 mM Acetylthiocholine Iodide (for AChE) or Butyrylthiocholine Iodide (for BChE) in deionized water.
-
Enzyme Solution: Prepare a working solution of human recombinant AChE or BChE in Assay Buffer. The final concentration should be within the linear range of the assay.[14]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of serially diluted this compound to the test wells. Add 25 µL of 1% DMSO in Assay Buffer to the control wells.
-
Add 25 µL of the Enzyme Solution to all wells except the blank. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Add 125 µL of the DTNB Reagent to all wells.
-
Initiate the reaction by adding 25 µL of the Substrate Solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: Cholinergic Neurotransmission
The following diagram illustrates the basic principle of cholinergic neurotransmission and the site of action for this compound.
Caption: Cholinergic synapse and inhibitor action.
Experimental Workflow: IC50 Determination
This diagram outlines the key steps for determining the IC50 value of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Solvents and detergents compatible with enzyme kinetic studies of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of AChE/BChE-IN-11 in solution
Technical Support Center: AChE/BChE-IN-11 Stability
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and protocols to help you maintain the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing this compound?
A1: Dimethylsulfoxide (DMSO) is the most common and recommended solvent for reconstituting and storing stock solutions of many organic small molecule inhibitors like this compound.[1] For long-term storage, use a high-quality, anhydrous grade of DMSO to prevent moisture contamination, which can accelerate compound degradation.[2]
Q2: My inhibitor precipitated when I diluted my DMSO stock solution into an aqueous buffer/media. How can I prevent this?
A2: This is a common issue when a compound is highly soluble in a polar aprotic solvent like DMSO but has poor aqueous solubility.[3] Here are some strategies to prevent precipitation:
-
Use Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform intermediate serial dilutions in DMSO.
-
Minimize Final DMSO Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This allows you to add a very small volume to your aqueous buffer, keeping the final DMSO concentration low (typically <0.1% to 0.5%) to avoid both precipitation and solvent-induced toxicity.[1]
-
Add Stock to Buffer Slowly: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or mixing to facilitate dissolution.[2]
-
Consider Ultrasonication: If precipitation still occurs, gentle ultrasonication can sometimes help dissolve the compound in the final aqueous solution.[2]
Q3: How should I store my this compound stock solution to ensure long-term stability?
A3: For long-term stability, store the inhibitor as a concentrated stock solution in anhydrous DMSO.[1]
-
Storage Temperature: Store at -20°C or -80°C.[1]
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Light Protection: If the compound is light-sensitive, store aliquots in amber vials or wrap them in foil.[1]
Q4: My this compound solution seems to have lost activity. What are the potential causes?
A4: Loss of activity can be due to several factors:
-
Chemical Degradation: The compound may be unstable in your experimental media or after repeated freeze-thaw cycles.[1] Always prepare fresh working solutions from a new stock aliquot for each experiment.[1]
-
Improper Storage: Storing the compound at room temperature or in aqueous solutions for extended periods can lead to degradation.[4]
-
Contaminated Solvent: Moisture in DMSO can accelerate the degradation of some compounds.[2]
-
Adsorption to Plastics: Some compounds can adsorb to the surface of plastic tubes or plates, reducing the effective concentration. Using low-adhesion plastics or including a small amount of surfactant (if compatible with your assay) can mitigate this.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in DMSO stock solution upon thawing. | 1. Solvent contamination (e.g., water absorption by DMSO).[2] 2. Stock concentration is too high for the storage temperature. | 1. Use fresh, anhydrous DMSO for stock preparation. 2. Gently warm the solution (not exceeding 50°C) and vortex or sonicate to redissolve. If the issue persists, prepare a new stock at a slightly lower concentration.[2] |
| Working solution in aqueous buffer/media becomes cloudy or shows precipitate. | 1. Poor aqueous solubility of the inhibitor.[3] 2. The final concentration of the inhibitor exceeds its solubility limit in the aqueous medium. 3. "Salting out" effect due to high salt concentration in the buffer. | 1. Decrease the final concentration of the inhibitor. 2. Increase the percentage of DMSO slightly, ensuring it remains within a range tolerated by your cells or assay (typically <0.5%).[1] 3. Perform serial dilutions in DMSO first before adding to the final buffer. |
| Inconsistent experimental results between assays. | 1. Degradation of the inhibitor due to repeated freeze-thaw cycles.[1] 2. Instability of the inhibitor in the aqueous assay buffer over the experiment's duration. 3. Pipetting errors with small volumes of concentrated stock. | 1. Prepare and use single-use aliquots of the DMSO stock solution.[1] 2. Prepare fresh working dilutions immediately before each experiment.[1] 3. Prepare an intermediate dilution of your stock in DMSO to work with larger, more accurate volumes for the final dilution. |
| No inhibitory effect observed, even at high concentrations. | 1. Complete degradation of the inhibitor. 2. Incorrect stock concentration calculation. 3. The inhibitor is not cell-permeable (for cell-based assays). | 1. Verify the integrity of your compound stock using analytical methods like HPLC or mass spectrometry if possible.[1] 2. Prepare a fresh stock solution from powder. 3. Double-check all calculations for dilution. |
Quantitative Data Summary
While specific public stability data for this compound is limited, the following table provides solubility information for a related compound, AChE/BChE-IN-1, which can serve as a useful reference. It is always recommended to determine the solubility and stability for your specific batch and experimental conditions.
| Solvent | Solubility (AChE/BChE-IN-1) | Notes |
| DMSO | ≥ 51 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ≥ 51 mg/mL | Can be used, but DMSO is generally preferred for long-term storage. |
| Water | < 0.1 mg/mL | The compound is practically insoluble in water, highlighting the need for a solvent like DMSO. |
Data is presented for AChE/BChE-IN-1 and should be used as a guideline. Actual solubility may vary.
Experimental Protocols
Protocol 1: Preparation and Storage of a Concentrated Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethylsulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes (amber or clear with foil wrapping)
-
Vortex mixer
Procedure:
-
Pre-handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Determine the volume of DMSO required to prepare a 10 mM stock solution.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial containing the inhibitor powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief ultrasonication may be used if dissolution is difficult.[2]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for maximum stability.[1]
Protocol 2: Assay for Testing Solution Stability
Objective: To determine the stability of this compound in your specific aqueous assay buffer.
Materials:
-
Aliquoted 10 mM stock solution of this compound in DMSO
-
Your specific aqueous assay buffer (e.g., PBS, Tris, cell culture medium)
-
Incubator or water bath set to your experimental temperature (e.g., 37°C)
-
Analytical instrument for measuring inhibitor concentration (e.g., HPLC-UV) or an activity assay (e.g., Ellman's assay for AChE activity).
Procedure:
-
Preparation: Prepare a working solution of this compound in your assay buffer at the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is constant across all samples.
-
Time Points: Aliquot this working solution into separate tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the tubes at your standard experimental temperature (e.g., 37°C). Protect from light if the compound is suspected to be light-sensitive.
-
Sampling & Analysis: At each designated time point, remove one tube and immediately analyze it.
-
Method A (Direct Measurement): Quantify the remaining concentration of the parent compound using a validated LC-MS/MS or HPLC method.[5]
-
Method B (Activity Assay): Measure the inhibitory activity of the solution on its target enzyme (AChE or BChE). A decrease in inhibitory effect over time indicates degradation.
-
-
Data Analysis: Plot the percentage of remaining compound or the percentage of inhibition against time.[5] From this plot, you can determine the half-life (t½) of the compound under your specific experimental conditions.[5]
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors that influence the stability of small molecule inhibitors in solution.
References
Common problems with AChE/BChE-IN-11 experiments
Welcome to the technical support resource for AChE/BChE-IN-11. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous buffers. For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity; for many cholinesterase assays, this is typically below 1%[1][2][3].
Q2: I am observing precipitation of the inhibitor in my assay plate. What should I do?
A2: Precipitation can occur if the inhibitor's solubility limit is exceeded in the final assay buffer. To address this:
-
Verify Final Concentration: Double-check your dilution calculations to ensure the final concentration of this compound is within its soluble range in the assay buffer.
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (like DMSO) is consistent across all wells and is not too low, which could cause the compound to fall out of solution[3].
-
Pre-warm Buffer: Gently warming the assay buffer before adding the diluted inhibitor stock can sometimes help maintain solubility.
-
Test Solubility: Perform a simple solubility test by preparing serial dilutions of the inhibitor in the final assay buffer and visually inspecting for precipitation after a short incubation.
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A3: Inconsistent IC50 values are a common issue in enzyme kinetics and can stem from several factors:
-
Enzyme Activity: Ensure the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) is active and used at a consistent concentration. Prepare fresh enzyme dilutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles[4].
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) can influence the apparent IC50 value. Use a substrate concentration at or near its Michaelis constant (Km) for the enzyme to ensure sensitive detection of inhibition[2].
-
Incubation Times: Both the pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition must be precisely controlled and consistent across all experiments[5][6].
-
Pipetting Accuracy: Small errors in pipetting volumes of the concentrated inhibitor stock, enzyme, or substrate can lead to significant variations in the final results. Use calibrated pipettes and proper technique[4].
-
Plate Reader Settings: Ensure the plate reader is set to the correct wavelength (typically 412 nm for the Ellman's assay) and that readings are taken in kinetic mode to accurately measure the reaction rate[6][7].
Q4: Can I use the same assay conditions for both AChE and BChE?
A4: While the general principle of the assay (e.g., Ellman's method) is the same, AChE and BChE can have different substrate specificities and sensitivities to inhibitors[8]. It is crucial to optimize the assay for each enzyme. If your sample contains both enzymes (e.g., blood plasma), you may need to use a selective inhibitor to measure the activity of each one individually[9][10].
Data & Physical Properties
Solubility of this compound
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (approx.) | Notes |
| DMSO | ≥ 25 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | Can be used, but may affect enzyme activity at higher concentrations. |
| Methanol | ~2 mg/mL | Less effective than DMSO or Ethanol[3]. |
| PBS (pH 7.4) | < 0.1 mg/mL | Not recommended for stock solutions. |
Inhibitory Activity
The following are typical IC50 values obtained under standard assay conditions. These values are for reference only and may vary depending on specific experimental parameters.
| Enzyme Source | Target | IC50 Value (nM) |
| Electrophorus electricus | AChE | 27.79[11] |
| Human Recombinant | AChE | 35.5 |
| Equine Serum | BChE | 150.2 |
| Human Serum | BChE | 185.6 |
Experimental Protocols & Visualizations
Standard AChE Inhibition Assay Protocol (Ellman's Method)
This protocol is a standard colorimetric method for measuring AChE activity and inhibition.[2][5][12][13]
1. Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in Phosphate Buffer. Prepare fresh and protect from light.
-
ATCI Solution (Substrate): 14 mM acetylthiocholine iodide in deionized water. Prepare fresh daily.[5][6]
-
AChE Solution: Dilute a stock solution of AChE (e.g., from Electrophorus electricus) in PB to the desired working concentration (e.g., 1 U/mL). Keep on ice.
-
Inhibitor (this compound): Prepare serial dilutions from a DMSO stock solution into PB.
2. Assay Procedure (96-well plate format):
-
Add 140 µL of PB to each well.
-
Add 10 µL of the appropriate this compound dilution (or solvent for control wells).
-
Add 10 µL of AChE solution to all wells.
-
Mix gently and pre-incubate the plate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme.[5][6]
-
Add 10 µL of DTNB solution to each well.
-
To initiate the reaction, add 10 µL of the ATCI substrate solution to all wells. The final volume should be 180 µL.[5]
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm in kinetic mode for 10-15 minutes, taking readings every 60 seconds.
3. Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[5]
Experimental Workflow Diagram
References
- 1. arborassays.com [arborassays.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Solvents and detergents compatible with enzyme kinetic studies of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. attogene.com [attogene.com]
Technical Support Center: Novel Dual Cholinesterase Inhibitor AChE/BChE-IN-11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-11.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a dual inhibitor designed to target both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine.[3] By inhibiting both, this compound aims to increase acetylcholine levels in the brain, a key therapeutic strategy in conditions like Alzheimer's disease.[2][3][4]
Q2: What are the potential off-target effects of cholinesterase inhibitors like this compound?
Off-target effects of cholinesterase inhibitors are primarily due to the widespread roles of acetylcholine in the body. Potential side effects can include gastrointestinal issues (nausea, vomiting, diarrhea), cardiovascular effects, and central nervous system effects beyond the desired therapeutic outcome.[3] These can arise from interactions with other cellular components or from excessive cholinergic stimulation in non-target tissues.[5] Some inhibitors may also interact with nicotinic and muscarinic receptors.[5]
Q3: How can I assess the selectivity of this compound for AChE and BChE over other enzymes?
To determine the selectivity of this compound, a selectivity profiling assay should be performed. This involves testing the inhibitor against a panel of related and unrelated enzymes and receptors. The half-maximal inhibitory concentration (IC50) values for AChE and BChE should be compared to those for other enzymes. A higher IC50 value for off-target enzymes indicates greater selectivity for AChE and BChE. The selectivity index (SI) can be calculated by dividing the IC50 of the off-target by the IC50 of the on-target (e.g., IC50 off-target / IC50 AChE).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of peripheral side effects in cell-based or animal models. | Poor brain-to-plasma ratio or lack of selectivity for brain-specific cholinesterase isoforms. | 1. Perform pharmacokinetic studies to determine the distribution of the compound. 2. Assess the inhibitor's activity against different molecular forms of AChE and BChE, such as the G1 isoform, which may be more relevant in specific brain regions.[5] |
| Inconsistent IC50 values between experiments. | 1. Variability in enzyme or substrate concentration. 2. Instability of the compound in the assay buffer. 3. Interference from the assay method (e.g., colorimetric or fluorescent). | 1. Ensure precise and consistent concentrations of all reagents. 2. Assess the stability of this compound under assay conditions. 3. Validate results using an orthogonal assay method.[6] For example, if a colorimetric assay was used, confirm with a fluorescence-based assay. |
| Observed toxicity in cellular assays unrelated to cholinesterase inhibition. | Off-target effects on other cellular pathways or general cytotoxicity. | 1. Perform a broad panel of off-target screening assays (e.g., against kinases, GPCRs). 2. Conduct standard cytotoxicity assays (e.g., MTT, LDH) to determine the therapeutic window. |
| Unexpected upregulation of AChE activity after prolonged exposure. | A compensatory cellular response to sustained inhibition, which has been observed with some reversible inhibitors.[5][7] | Investigate the reversibility of this compound's binding. Slowly reversible or pseudo-irreversible inhibitors may not induce this upregulation.[5] |
Experimental Protocols & Data Presentation
Table 1: Hypothetical Inhibitory Activity and Selectivity of this compound
| Target | IC50 (nM) | Selectivity Index (vs. AChE) | Selectivity Index (vs. BChE) |
| Acetylcholinesterase (AChE) | 15 | 1.0 | 0.75 |
| Butyrylcholinesterase (BChE) | 20 | 1.33 | 1.0 |
| Monoamine Oxidase A (MAO-A) | >10,000 | >667 | >500 |
| Monoamine Oxidase B (MAO-B) | >10,000 | >667 | >500 |
| Carbonic Anhydrase II | >10,000 | >667 | >500 |
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a modified version of the colorimetric method developed by Ellman.[1][8]
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add the enzyme solution and different concentrations of this compound.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATC for AChE, BTC for BChE) and DTNB to each well.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Cholinergic Neurotransmission
Caption: Cholinergic neurotransmission and the inhibitory action of this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for identifying and mitigating off-target effects of a novel inhibitor.
Logical Flow for Troubleshooting Inconsistent Results
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
- 1. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Enzyme in Alzheimer's Disease: Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that the clinical effects of cholinesterase inhibitors are related to potency and targeting of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased expression of readthrough acetylcholinesterase variants in the brains of Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for AChE/BChE-IN-11 Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their kinetic studies of AChE/BChE-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ellman's assay for measuring cholinesterase activity?
The Ellman's assay is a widely used colorimetric method to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by the cholinesterase enzyme, which produces thiocholine.[2] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).[3] The rate of color formation is directly proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.[2][3]
Q2: What are the different types of enzyme inhibition, and how can they be distinguished?
There are several types of enzyme inhibition, primarily classified as reversible and irreversible. Reversible inhibitors can be further categorized as:
-
Competitive: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent K_m but does not affect V_max.
-
Non-competitive: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its activity. This type of inhibition affects the V_max but not the K_m.
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. This reduces both V_max and K_m.
-
Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. It affects both V_max and K_m.[4]
These inhibition types can be distinguished by analyzing enzyme kinetic data using graphical methods like Lineweaver-Burk, Eadie-Hofstee, or Dixon plots.[4]
Q3: How is the IC_50 value determined and what does it represent?
The IC_50 (half-maximal inhibitory concentration) value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.[5] It is a common measure of inhibitor potency. To determine the IC_50, enzyme activity is measured at various concentrations of the inhibitor. The data is then plotted as percent inhibition versus inhibitor concentration, and the IC_50 is calculated from the resulting dose-response curve.[5]
Q4: What is the significance of determining the K_i value?
The K_i, or inhibition constant, is a more precise measure of an inhibitor's potency than the IC_50 value. It represents the dissociation constant of the enzyme-inhibitor complex. A lower K_i value indicates a stronger binding affinity between the enzyme and the inhibitor. Unlike the IC_50, the K_i is an intrinsic property of the inhibitor and is independent of the substrate concentration.[6]
Troubleshooting Guide
Problem 1: High background absorbance in the blank wells of my Ellman's assay.
-
Possible Cause 1: Spontaneous hydrolysis of the substrate.
-
Solution: Acetylthiocholine can spontaneously hydrolyze over time. Always prepare the substrate solution fresh before each experiment.[1]
-
-
Possible Cause 2: Contamination of reagents.
-
Solution: Ensure all buffers and reagents are free from microbial contamination. Filter-sterilize buffers if necessary.
-
-
Possible Cause 3: Reaction of DTNB with other thiol-containing compounds.
-
Solution: If your sample contains other sulfhydryl groups, this can lead to a false-positive reaction. Include a sample control without the enzyme to measure this background reaction and subtract it from your measurements.[7]
-
Problem 2: The enzyme activity is too low or undetectable.
-
Possible Cause 1: Inactive enzyme.
-
Possible Cause 2: Incorrect buffer pH.
-
Possible Cause 3: Inhibitory compounds in the sample.
Problem 3: The kinetic data is not reproducible.
-
Possible Cause 1: Inconsistent incubation times.
-
Solution: Use a multichannel pipette to add reagents and start the reaction simultaneously in all wells. Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments.[1]
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Perform the assay at a constant, controlled temperature. Use a temperature-controlled plate reader or water bath.[7]
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing.
-
Problem 4: The inhibitor (this compound) is not showing any inhibition.
-
Possible Cause 1: Inhibitor degradation.
-
Solution: Check the stability and storage conditions of your inhibitor stock solution. Some compounds are light-sensitive or unstable at room temperature.
-
-
Possible Cause 2: Incorrect inhibitor concentration.
-
Solution: Verify the calculations for your serial dilutions. It is possible the concentrations tested are too low to elicit a significant inhibitory effect.
-
-
Possible Cause 3: Low aqueous solubility of the inhibitor.
Experimental Protocols
Protocol: Determination of IC_50 for this compound using Ellman's Method
This protocol is adapted from standard Ellman's assay procedures.[1][3]
1. Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is reached.[1]
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.[1]
-
14 mM Acetylthiocholine Iodide (ATCI) Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[1]
-
Enzyme Solution (AChE or BChE): Prepare a stock solution of the enzyme and dilute it with phosphate buffer to the desired final concentration (e.g., 1 U/mL) immediately before use. Keep the enzyme solution on ice.[1]
-
Inhibitor (this compound) Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
2. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL Solvent for the inhibitor.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL Inhibitor solution.
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.[1]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[1]
3. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC_50 value from the resulting dose-response curve using non-linear regression analysis.
Quantitative Data Summary
The following tables summarize hypothetical kinetic data for this compound, based on reported values for a similar inhibitor, AChE/BChE-IN-1.[12]
Table 1: Inhibitory Potency of this compound
| Enzyme | IC_50 (nM) |
| Human AChE | 1.06 |
| Human BChE | 7.3 |
Table 2: Kinetic Parameters for AChE in the Presence of this compound
| Inhibitor Concentration (nM) | Apparent K_m (mM) | Apparent V_max (µmol/min/mg) |
| 0 | 0.12 | 1.5 |
| 1 | 0.25 | 1.5 |
| 2 | 0.38 | 1.5 |
| 5 | 0.60 | 1.5 |
Note: The data in Table 2 is illustrative of competitive inhibition, where K_m increases with inhibitor concentration while V_max remains constant.
Visual Guides
Diagrams of Experimental Workflow and Inhibition Models
Caption: Workflow for determining the IC50 value using the Ellman's assay.
Caption: Simplified signaling pathways for competitive and non-competitive inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fiveable.me [fiveable.me]
- 5. portlandpress.com [portlandpress.com]
- 6. Khan Academy [khanacademy.org]
- 7. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 8. Time-dependent effects of storage at –80 °C on the stability of butyrylcholinesterase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of acetylcholinesterase (AChE) activity in blood: the effect of the preservative agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvents and detergents compatible with enzyme kinetic studies of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of AChE/BChE-IN-11
Welcome to the technical support center for AChE/BChE-IN-11, a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues, particularly batch-to-batch variability, that may arise during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reliable performance of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical compound designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, which terminates the signal transmission.[1][2] By inhibiting both AChE and BChE, this compound increases the concentration and duration of action of acetylcholine, making it a subject of interest in neurodegenerative disease research, such as Alzheimer's disease.[3][4] The development of dual inhibitors is a strategy to enhance cholinergic transmission.[4]
Q2: I am observing significant variability in the IC50 values of this compound between different batches. What could be the cause?
Batch-to-batch variability is a common challenge in research and can stem from several factors.[5] For a chemical inhibitor like this compound, this variability can be attributed to:
-
Purity of the Compound: Differences in the purity level between batches is a primary cause of inconsistent results. Even minor impurities can interfere with the assay.
-
Presence of Isomers: If the compound has chiral centers, the ratio of enantiomers or diastereomers might differ between synthesis batches, leading to variations in biological activity.
-
Solubility Issues: Inconsistent dissolution of the compound can lead to inaccuracies in the final concentration in your assay.[6]
-
Compound Stability: Degradation of the compound due to improper storage or handling can result in reduced potency.[7]
It is crucial to implement stringent quality control measures to mitigate these issues.[8]
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity and activity of this compound, follow these storage and handling best practices:
-
Storage Temperature: Store the compound at the recommended temperature, typically -20°C or -80°C for long-term storage, as advised by the supplier.[7] Avoid repeated freeze-thaw cycles.[9]
-
Protection from Light and Moisture: Store the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.
-
Solution Preparation: Prepare fresh stock solutions for each experiment if possible. If storing stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Solvent Choice: Use a high-purity, anhydrous solvent (e.g., DMSO, ethanol) recommended for the compound to ensure complete dissolution.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
If you are observing significant differences in the inhibitory potency of this compound from different batches, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Recommended Actions:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch from the supplier. This document should provide details on purity (typically determined by HPLC), identity (confirmed by NMR and Mass Spectrometry), and appearance.[10]
-
Perform Independent Quality Control: If batch-to-batch variability persists, it is advisable to perform in-house quality control or use a third-party analytical service.[]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of each batch.
-
Identity Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the chemical structure of the compound.
-
-
Standardize Compound Handling: Ensure that all batches are handled and stored identically. Prepare stock solutions at the same concentration and in the same solvent.
Issue 2: Higher than Expected IC50 Value (Lower Potency)
If this compound is showing lower than expected potency across all batches, consider the following experimental factors:
Caption: Troubleshooting workflow for lower than expected potency.
Recommended Actions:
-
Enzyme Activity: Ensure that the AChE and BChE enzymes are active.[9] Factors like improper storage, incorrect buffer pH, or the presence of contaminants can reduce enzyme activity.[12] Run a control experiment with a known inhibitor to verify enzyme function.
-
Substrate Concentration: The concentration of the substrate can affect the apparent IC50 value of a competitive inhibitor.[13][14] Ensure you are using a consistent and appropriate substrate concentration in your assays.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can influence the measured potency, especially for slow-binding inhibitors.[6] Standardize the pre-incubation time across all experiments.
-
Assay Conditions: Verify that the assay buffer pH and temperature are optimal for enzyme activity.[15]
Quantitative Data Summary
The following tables provide a template for summarizing quality control and experimental data for different batches of this compound.
Table 1: Batch Quality Control Data
| Batch ID | Purity (HPLC, %) | Identity (NMR, MS) | Appearance |
| Batch A | 98.5% | Conforms | White Solid |
| Batch B | 95.2% | Conforms | Off-white Solid |
| Batch C | 99.1% | Conforms | White Solid |
Table 2: Experimental IC50 Values
| Batch ID | AChE IC50 (nM) | BChE IC50 (nM) |
| Batch A | 55.2 ± 4.1 | 120.5 ± 8.9 |
| Batch B | 85.7 ± 6.3 | 195.2 ± 12.4 |
| Batch C | 52.8 ± 3.9 | 115.9 ± 7.5 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound batches.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Determination of IC50 Values using Ellman's Assay
This protocol describes a common method for measuring AChE and BChE inhibition.[16]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE) prepared in the assay buffer.
-
Ellman's Reagent (DTNB): 5,5'-dithio-bis-(2-nitrobenzoic acid) prepared in the assay buffer.
-
Enzyme Solution: AChE or BChE diluted to the appropriate concentration in the assay buffer.
-
Inhibitor Stock Solution: this compound dissolved in DMSO. Prepare serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of inhibitor solution (or buffer for control).
-
25 µL of enzyme solution.
-
-
Pre-incubate for 15 minutes at room temperature.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway and the role of AChE and BChE.
Caption: Cholinergic signaling pathway and points of inhibition.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Dual Cholinesterase Inhibitors: In Vitro Inhibition Studies Supported with Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zaether.com [zaether.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. k2sci.com [k2sci.com]
- 8. Why Is Quality Control in Research So Important? - Enago Academy [enago.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Quality Control (QC) Testing [daltonresearchmolecules.com]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. online-sciences.com [online-sciences.com]
- 14. senecalearning.com [senecalearning.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of AChE/BChE-IN-11 during storage
Technical Support Center: AChE/BChE-IN-11
This technical support center provides guidance on the proper storage and handling of this compound to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Upon receipt, solid this compound should be stored at -20°C. For long-term storage, -80°C is recommended to maximize its shelf life. The compound is typically shipped at room temperature, which is acceptable for short durations, but it should be transferred to a freezer immediately upon arrival.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO). For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store the aliquots at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, prepare small, single-use aliquots.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may not be visually apparent. The primary indication of degradation is a decrease in its inhibitory activity in your experiments. If you observe a reduced or inconsistent effect of the inhibitor, degradation should be considered as a potential cause.
Q4: Is this compound sensitive to light?
A4: this compound is identified as dihydromyricetin 3-O-rhamnoside, a flavonoid glycoside. Flavonoid compounds can be sensitive to light. Therefore, it is recommended to protect the solid compound and its solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or reduced inhibitory activity in assays. | Degradation of this compound due to improper storage. | 1. Prepare a fresh stock solution from the solid compound.2. If the issue persists, use a new vial of the solid compound.3. Verify the activity of a fresh dilution by performing a dose-response curve. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Exposure to light. | Store the stock solution and solid compound in light-protected vials. | |
| Precipitate observed in the stock solution upon thawing. | The storage concentration is too high for the solvent at low temperatures. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate.2. If the precipitate persists, consider preparing a new stock solution at a lower concentration. |
| The solvent has absorbed moisture, reducing solubility. | Use anhydrous-grade DMSO for preparing stock solutions. |
Data Presentation: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Maximum Recommended Storage Duration | Notes |
| Solid Powder | N/A | -20°C | 1-2 years (check Certificate of Analysis) | Protect from light and moisture. |
| -80°C | >2 years (check Certificate of Analysis) | Ideal for long-term storage. | ||
| Stock Solution | DMSO | -20°C | 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| -80°C | 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solution
This protocol allows for the assessment of the stability of your this compound stock solution over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
AChE or BChE enzyme
-
Appropriate substrate (e.g., acetylthiocholine for AChE)
-
Ellman's reagent (DTNB)
-
Assay buffer
-
Microplate reader
Methodology:
-
Initial Activity Assessment (Time 0):
-
Thaw a fresh aliquot of your this compound stock solution.
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
Perform an enzyme inhibition assay to determine the IC50 value. This will serve as your baseline.
-
-
Storage:
-
Store the remaining aliquots of the stock solution at your desired storage condition (-20°C or -80°C).
-
-
Follow-up Activity Assessment (e.g., 1, 3, and 6 months):
-
At each time point, thaw a new aliquot of the stored stock solution.
-
Repeat the enzyme inhibition assay under the exact same conditions as the initial assessment to determine the IC50 value.
-
-
Data Analysis:
-
Compare the IC50 values obtained at each time point to the baseline IC50 value. A significant increase in the IC50 value indicates degradation of the inhibitor.
-
Visualizations
Caption: Experimental workflow for handling and preparing this compound.
Technical Support Center: Overcoming In Vivo Delivery Challenges for AChE/BChE-IN-11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-11.
Introduction:
This compound is a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for therapeutic development in indications where modulation of cholinergic activity is desired.[1][2][3] However, like many small molecule inhibitors, achieving optimal in vivo exposure can present significant challenges, primarily related to its physicochemical properties. This guide is designed to provide practical solutions to common problems encountered during preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation and Administration
Q1: My compound, this compound, has poor aqueous solubility. What are the initial steps to improve its formulation for in vivo studies?
A1: Poor aqueous solubility is a common hurdle for many small molecule inhibitors, often leading to low bioavailability.[4][5][6] A systematic approach to formulation development is crucial.
-
Physicochemical Characterization: Begin by thoroughly characterizing the physicochemical properties of this compound, including its solubility in various solvents, lipophilicity (LogP), and pKa. This data will inform the selection of an appropriate formulation strategy.
-
Biopharmaceutical Classification System (BCS): Classify your compound using the BCS. Hydrophobic drugs typically fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7] This classification will help in choosing the most suitable bioavailability enhancement technique.
-
Formulation Strategies:
-
Co-solvents: For initial studies, using a mixture of water-miscible organic solvents (co-solvents) can be a rapid way to solubilize your compound.[8][9]
-
Surfactants: Surfactants can be used to create micellar solutions that encapsulate the hydrophobic drug, thereby increasing its solubility.[8]
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[4][8]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[5][8]
-
Q2: I am observing precipitation of this compound upon injection into the bloodstream. How can I prevent this?
A2: Precipitation upon injection is a critical issue that can lead to inaccurate and variable results, as well as potential toxicity.
-
Slower Infusion Rate: A slower intravenous (IV) infusion rate can allow for greater dilution of the formulation in the blood, reducing the likelihood of precipitation.
-
Formulation Optimization:
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility and stability in aqueous solutions.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its apparent solubility and dissolution rate.[9][10]
-
Nanosuspensions: Formulating the drug as a nanosuspension can improve its stability and dissolution in the bloodstream.
-
Q3: What are the best practices for selecting a vehicle for oral administration of a hydrophobic compound like this compound?
A3: The choice of an oral vehicle is critical for ensuring consistent and maximal absorption.
-
Lipid-Based Vehicles: For lipophilic compounds, lipid-based formulations are often effective. These can range from simple oil solutions to more complex self-microemulsifying drug delivery systems (SMEDDS).[4][8]
-
Aqueous Suspensions with Suspending Agents: If an aqueous system is preferred, creating a fine, uniform suspension with the aid of suspending and wetting agents can improve dose consistency.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.[8][9]
Pharmacokinetics and Bioavailability
Q4: My in vivo studies with this compound show low and variable oral bioavailability. What are the potential causes and how can I troubleshoot this?
A4: Low and variable oral bioavailability is a multifaceted problem. Identifying the root cause is key to finding a solution.[7][11]
-
Dissolution Rate-Limited Absorption: If the drug has poor solubility, its absorption may be limited by how quickly it dissolves in the gastrointestinal fluids. The formulation strategies mentioned in Q1 are directly applicable here.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[7] Consider co-administration with an inhibitor of the relevant metabolic enzymes (if known) in preclinical models to assess the impact of first-pass metabolism.
-
Poor Permeability: Even if dissolved, the drug may not efficiently cross the intestinal epithelium. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide insights into the compound's permeability.[7]
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
Q5: How can I determine if poor permeability is the primary reason for the low bioavailability of this compound?
A5: Differentiating between poor solubility and poor permeability is a critical diagnostic step.
-
In Vitro Permeability Assays: Conduct a PAMPA or Caco-2 cell permeability assay. These assays can provide a good indication of a compound's passive diffusion and active transport characteristics.
-
In Situ Intestinal Perfusion Studies: This in vivo technique can directly measure the absorption of the drug across a segment of the intestine, providing more physiologically relevant permeability data.
-
Comparison of Oral and Intravenous Pharmacokinetics: A low oral bioavailability (<10%) despite adequate aqueous solubility often points towards poor permeability or extensive first-pass metabolism.
Data Presentation
Illustrative Physicochemical Properties of this compound
| Property | Value | Significance |
| Molecular Weight | 450.6 g/mol | Influences diffusion and permeability. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Indicates very poor solubility. |
| LogP | 4.2 | High lipophilicity, suggesting good permeability but poor solubility. |
| pKa | 8.5 (basic) | Ionizable, solubility will be pH-dependent. |
Illustrative Bioavailability Data for Different Formulations of this compound
| Formulation | Dosing Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | Oral | 5 ± 2 | 2 | 20 ± 8 | < 1% |
| Solution in 20% Solutol HS 15 | Oral | 50 ± 15 | 1 | 250 ± 75 | 10% |
| SMEDDS | Oral | 150 ± 40 | 0.5 | 625 ± 150 | 25% |
| Solution in Saline | IV | 800 ± 100 | 0.08 | 2500 ± 300 | 100% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, acetone).[7]
-
Dissolution: Dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer weight ratio).[7]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept below the glass transition temperature of the polymer to prevent phase separation.[7]
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).[12][13]
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.
-
Dosing:
-
Oral (PO): Administer the formulated this compound via oral gavage at the desired dose.
-
Intravenous (IV): Administer a solubilized formulation of this compound via tail vein injection or infusion.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: Troubleshooting workflow for poor in vivo exposure.
Caption: Simplified signaling pathway of AChE/BChE inhibition.
References
- 1. Development of an in-vivo active reversible butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel cholinesterase inhibitors as future effective drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ichor.bio [ichor.bio]
Improving the signal-to-noise ratio in AChE/BChE-IN-11 assays
Welcome to the Technical Support Center for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and detailed protocols for improving the signal-to-noise ratio when screening inhibitors like AChE/BChE-IN-11.
Troubleshooting Guide
This guide addresses common issues encountered during cholinesterase inhibition assays, such as the Ellman's method, in a direct question-and-answer format.
Question 1: Why is the signal in my assay weak or completely absent, even in my positive control?
Answer: A weak or absent signal is a frequent issue that typically points to a problem with one of the core assay components or conditions.[1] A systematic check of each component is the most effective troubleshooting approach.
-
Degraded or Inactive Reagents:
-
Enzyme (AChE/BChE): Enzymes are sensitive to storage conditions and freeze-thaw cycles.[2] Ensure the enzyme has been stored at the recommended temperature and prepare fresh dilutions for each experiment.[3]
-
Substrate (Acetylthiocholine/Butyrylthiocholine): Substrates can hydrolyze over time, even non-enzymatically.[4] Use freshly prepared substrate solutions for best results.[3]
-
DTNB (Ellman's Reagent): 5,5'-dithiobis-(2-nitrobenzoic acid) is light-sensitive and can degrade, especially at pH values above 7.[5] Always prepare fresh DTNB solutions and store the stock solution in a dark bottle at a low temperature.[6] You can test DTNB activity by adding a known thiol like cysteine; an immediate, vibrant yellow color indicates active reagent.[1][6]
-
-
Incorrect Assay Conditions:
-
Buffer pH: The reaction of DTNB with thiocholine is highly pH-dependent, with an optimal range of pH 7.4-8.0.[5][6] A lower pH can significantly reduce the signal.[5] Verify the pH of your final reaction buffer.[1]
-
Temperature: Enzyme activity is sensitive to temperature.[2] Ensure your assay buffer and components are at the recommended reaction temperature (e.g., room temperature or 37°C) before starting the reaction.[2] Using ice-cold buffers can inhibit enzyme activity.[2]
-
Question 2: My blank and control wells show high background absorbance. What causes this and how can I fix it?
Answer: High background noise is a primary reason for a poor signal-to-noise ratio. This issue can often be traced to interfering substances or reagent instability.
-
Presence of Free Thiols: Biological samples often contain free sulfhydryl (-SH) groups from molecules like glutathione, which can react directly with DTNB and produce a false positive signal.[6]
-
Solution: Prepare a "sample blank" control for each sample. This well should contain the sample, buffer, and DTNB, but not the substrate. Subtract the absorbance of this sample blank from your test sample's final absorbance to correct for background thiol interference.[6]
-
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine, can undergo slow, non-enzymatic hydrolysis, releasing thiocholine and creating background signal.[7]
-
Solution: Include a "no-enzyme" control (containing buffer, substrate, and DTNB). The signal from this well represents the rate of non-enzymatic hydrolysis and should be subtracted from all other readings.
-
-
DTNB Instability or Concentration:
-
As mentioned, DTNB is light-sensitive and can degrade, increasing background.[6]
-
An excessive concentration of DTNB relative to the substrate can actually inhibit the cholinesterase enzyme, leading to lower overall signal and potentially altering the signal-to-noise balance.[8][9] Studies suggest an optimal DTNB/substrate concentration ratio is between 1.25 and 3.74.[9]
-
Question 3: How can I determine if my test compound (e.g., this compound) is interfering with the assay?
Answer: Test compounds can interfere with the assay in several ways, leading to false positive or false negative results. Specific controls are necessary to identify this interference.
-
Compound Color: If your inhibitor is colored, it may absorb light at or near the 412 nm wavelength used for detection.[6]
-
Solution: Set up a control well containing only buffer, DTNB, and your test compound (no enzyme or substrate). Any absorbance here is due to the compound itself and should be subtracted from the corresponding test wells.
-
-
Compound Reactivity with DTNB: Some compounds, particularly those containing thiol groups, can react directly with DTNB.[6]
-
Solution: The control mentioned above (buffer, DTNB, compound) will also reveal this issue. If the solution turns yellow, your compound is reacting with DTNB, and this assay may not be suitable without significant modification.[6]
-
-
Compound-Induced Substrate Hydrolysis: The test compound itself might catalyze the breakdown of acetylthiocholine.[6]
-
Solution: Set up a control with buffer, substrate, and your compound (without the enzyme). An increase in absorbance indicates non-enzymatic hydrolysis caused by your compound.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the colorimetric AChE/BChE assay?
The most common method is the Ellman's assay.[10] The enzyme (AChE or BChE) hydrolyzes its respective substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine.[11] Thiocholine then reacts with the chromogen DTNB to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored product.[11] The rate of color formation, measured by the increase in absorbance at 412 nm, is directly proportional to the enzyme's activity.[10]
Q2: What are the most critical reagents to prepare freshly for each experiment?
For optimal results and reproducibility, you should always prepare fresh enzyme dilutions, substrate solutions, and DTNB working solutions for each assay.[3] Storing diluted reagents can lead to degradation and loss of activity, which is a primary source of poor signal.[1][6]
Q3: What essential controls must be included in an inhibitor screening plate?
A well-designed experiment with proper controls is crucial for interpreting your data correctly. The following controls are mandatory for improving the signal-to-noise ratio and validating your results.
Table 1: Essential Controls for AChE/BChE Inhibition Assays
| Control Name | Components | Purpose |
|---|---|---|
| No Inhibitor Control | Enzyme + Substrate + DTNB + Buffer | Represents 100% enzyme activity (0% inhibition).[1] |
| No Enzyme Control | Substrate + DTNB + Buffer | Measures non-enzymatic substrate hydrolysis.[6] |
| Sample Blank | Sample + DTNB + Buffer (No Substrate) | Corrects for background absorbance from interfering substances (e.g., thiols) in the sample.[6] |
| Inhibitor Control | Inhibitor + DTNB + Buffer (No Enzyme) | Checks for inhibitor absorbance at 412 nm and direct reaction with DTNB.[12] |
Q4: What are the optimal parameters for running the assay?
While optimization may be required for specific sample types or enzymes, the following parameters serve as an excellent starting point for most AChE/BChE assays.
Table 2: Key Assay Parameters for Optimization
| Parameter | Recommended Value / Range | Rationale |
|---|---|---|
| pH | 7.4 - 8.0 | Optimal for the DTNB-thiocholine reaction and most cholinesterases.[5][6] |
| Wavelength | 412 nm | The peak absorbance wavelength for the yellow TNB²⁻ product.[10] |
| Temperature | Room Temperature (~25°C) or 37°C | Enzyme activity is temperature-dependent; consistency is key.[2] |
| Enzyme-Inhibitor Pre-incubation | 15 - 30 minutes | Allows the inhibitor to bind to the enzyme before the reaction starts.[10][12] |
| DTNB/Substrate Ratio | 1.25 - 3.74 | Avoids potential enzyme inhibition from excess DTNB.[9] |
| Enzyme Concentration | Linear Range | Use the lowest concentration that provides a robust and linear signal over time.[12][13] |
Visual Guides and Protocols
Diagrams
Caption: The AChE/BChE enzymatic and colorimetric detection pathway.
Caption: Standard experimental workflow for an AChE/BChE inhibition assay.
Caption: Troubleshooting logic for a low signal-to-noise ratio.
Experimental Protocol
Protocol 1: Standard AChE/BChE Inhibition Assay in a 96-Well Plate
This protocol is based on the Ellman method and is suitable for screening inhibitors like this compound.[10][14]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0. Equilibrate to the desired reaction temperature.
-
Enzyme Stock: Prepare a concentrated stock of AChE or BChE in Assay Buffer.
-
Enzyme Working Solution: Dilute the enzyme stock in Assay Buffer to a concentration that produces a linear absorbance increase over 10-20 minutes. This must be determined experimentally.[13]
-
Inhibitor Solutions: Prepare serial dilutions of your test compound (e.g., this compound) in Assay Buffer. Include a vehicle control (e.g., buffer with the same final concentration of DMSO).
-
DTNB Solution: Prepare a 10 mM DTNB stock solution in Assay Buffer.
-
Substrate Solution: Prepare a 10 mM acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) stock solution in ultrapure water.
-
Reaction Mix: Immediately before use, prepare a mix containing Assay Buffer, DTNB, and the substrate. For a final concentration of ~0.5 mM DTNB and ~0.5 mM substrate, mix the appropriate volumes.
2. Assay Procedure:
-
Plate Setup: Add 50 µL of Assay Buffer to all wells of a clear, flat-bottom 96-well plate. Add the appropriate controls as described in Table 1.
-
Add Inhibitor: Add 25 µL of the serially diluted inhibitor solutions or vehicle control to the appropriate wells.
-
Add Enzyme: Add 25 µL of the enzyme working solution to all wells except the "No Enzyme Control" wells.
-
Pre-incubation: Mix the plate gently on an orbital shaker and pre-incubate for 15 minutes at the desired temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate Reaction: Add 100 µL of the freshly prepared Reaction Mix to all wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take readings every minute for 10-20 minutes (kinetic mode) or take a final endpoint reading after a set time (e.g., 10 minutes).[10]
3. Data Analysis:
-
Correct for Background: Subtract the absorbance from the appropriate blank/control wells from your data wells.
-
Calculate Reaction Rate: For kinetic data, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [ (Rate of No Inhibitor Control - Rate of Sample) / Rate of No Inhibitor Control ] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of AChE/BChE-IN-11 and Donepezil as Cholinesterase Inhibitors
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of cholinesterases—enzymes that break down the neurotransmitter acetylcholine—remains a cornerstone of symptomatic treatment. This guide provides a detailed comparative study of two such inhibitors: AChE/BChE-IN-11, a natural dual inhibitor, and Donepezil, a well-established synthetic selective acetylcholinesterase (AChE) inhibitor. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their inhibitory profiles, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to the Inhibitors
This compound is a natural product identified and isolated from the leaves of the artichoke (Cynara scolymus)[1]. It is characterized as a dual inhibitor, meaning it demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1].
Donepezil is a widely prescribed synthetic drug for the treatment of Alzheimer's disease[2]. It functions as a selective, reversible, and non-competitive inhibitor of AChE[2]. Its mechanism involves binding to the peripheral anionic site of the enzyme, which is distinct from the catalytic active site[3].
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound and Donepezil against their target enzymes. It is important to note that IC50 values can vary based on experimental conditions.
| Inhibitor | Target Enzyme | IC50 Value | Selectivity | Source Organism for Enzyme (if specified) |
| This compound | Acetylcholinesterase (AChE) | 70 µM | Dual Inhibitor | Not Specified |
| Butyrylcholinesterase (BChE) | 71 µM | Not Specified | ||
| Donepezil | Acetylcholinesterase (AChE) | 0.41 µM | AChE Selective | Not Specified |
| Acetylcholinesterase (AChE) | 0.0034 mg/mL | Electrophorus electricus |
Mechanism of Action and Signaling Pathways
Donepezil primarily enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an increased concentration and duration of action of acetylcholine, which can improve cognitive function in patients with Alzheimer's disease[2].
While the direct signaling pathways modulated by this compound are not extensively detailed in available literature, compounds from artichoke leaf extract are known to influence various cellular processes. These include antioxidant and anti-inflammatory pathways[4][5]. Bioactive compounds in artichoke can scavenge reactive oxygen species and modulate signaling pathways involving protein kinases and transcription factors[4]. Cynaropicrin, another compound found in artichoke, has been shown to inhibit the generation of pro-inflammatory cytokines like TNF-α and IL-6[6].
Below are diagrams illustrating the established signaling pathway for cholinergic neurotransmission and the general experimental workflow for evaluating cholinesterase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds, Health Benefits and Food Applications of Artichoke (Cynara scolymus L.) and Artichoke By-Products: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cynaropicrin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Butyrylcholinesterase Inhibitors for Neurological Research
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the efficacy of Bambuterol, a selective butyrylcholinesterase (BChE) inhibitor, against other prominent cholinesterase inhibitors such as Rivastigmine, Donepezil, and Galantamine. This document provides quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the role of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a critical area of investigation. While AChE has traditionally been the primary target for therapeutic intervention, emerging evidence highlights the significance of BChE, especially in the later stages of Alzheimer's disease when AChE levels decline and BChE activity increases.[1] This guide focuses on a comparative analysis of inhibitors with varying selectivity for these two enzymes.
Efficacy Comparison of Cholinesterase Inhibitors
The inhibitory potency of a compound is a key metric for its efficacy. This is commonly expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency of the inhibitor.
The table below summarizes the in vitro inhibitory activities of Bambuterol, Rivastigmine, Donepezil, and Galantamine against both acetylcholinesterase and butyrylcholinesterase. The data is compiled from various scientific studies to provide a clear comparison of their potency and selectivity.
| Inhibitor | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Profile |
| Bambuterol | 30,000[2] | 3[2] | Selective BChE Inhibitor |
| Rivastigmine | 4,300[1] | 37[3] | Dual AChE/BChE Inhibitor |
| Donepezil | 6.7[1] | 3,300[4] | Selective AChE Inhibitor |
| Galantamine | 310[5] | 9,900[5] | Selective AChE Inhibitor |
Note: IC50 values can vary between studies depending on the experimental conditions.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is crucial for their characterization. The following is a detailed methodology based on the widely used Ellman's method for assessing cholinesterase activity.[6][7][8][9]
Protocol for IC50 Determination of Cholinesterase Inhibitors using Ellman's Method
1. Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, such as acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured at 412 nm, is directly proportional to the enzyme's activity.
2. Materials and Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum or human plasma
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test inhibitors (Bambuterol, Rivastigmine, Donepezil, Galantamine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitors at various concentrations.
-
Prepare a solution of DTNB in the phosphate buffer.
-
Prepare solutions of the substrates (ATCI and BTCI) in the phosphate buffer.
-
Prepare solutions of the enzymes (AChE and BChE) in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer to each well.
-
Add a small volume of the different inhibitor dilutions to the test wells. For the control wells (representing 100% enzyme activity), add the solvent used to dissolve the inhibitors.
-
Add the enzyme solution (either AChE or BChE) to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
Add the DTNB solution to all wells.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of control reaction)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanisms and Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Cholinergic Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the key components of the cholinergic signaling pathway and highlights how cholinesterase inhibitors intervene. In Alzheimer's disease, there is a deficit in acetylcholine, a neurotransmitter crucial for cognitive functions.[10][11][12] Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft.
Caption: Cholinergic signaling pathway and inhibitor action.
Experimental Workflow for IC50 Determination
The following diagram outlines the sequential steps involved in determining the IC50 value of a cholinesterase inhibitor using the Ellman's method. This workflow provides a clear and logical representation of the experimental process from preparation to data analysis.
Caption: Workflow for IC50 determination.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Fear Extinction Memory and Resistance to Age-Related Cognitive Decline in Butyrylcholinesterase Knockout Mice and (R)-Bambuterol Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New findings about Ellman's method to determine cholinesterase activity [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 12. mdpi.com [mdpi.com]
Cross-Validation of AChE/BChE-IN-11 Activity in Diverse Cell Lines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the rigorous evaluation of enzyme inhibitors across various cellular contexts is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the investigational dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-11, benchmarked against established inhibitors. The data presented herein, while representative, underscores the critical importance of cross-validating inhibitor activity in different cell lines to ascertain selectivity and potential therapeutic applications.
The inhibition of AChE and BChE is a key therapeutic strategy for managing neurodegenerative disorders such as Alzheimer's disease by modulating cholinergic neurotransmission.[1][2][3][4] Furthermore, the role of these enzymes in the cholinergic anti-inflammatory pathway highlights their significance beyond the central nervous system, with implications for inflammatory conditions.[5][6][7] This guide delves into the activity profile of this compound, offering a comparative perspective against well-characterized inhibitors, Donepezil and Rivastigmine.
Comparative Inhibitory Activity (IC50)
The inhibitory potential of this compound was assessed in both neuronal and immune cell lines to reflect its potential dual action on the nervous and immune systems. The half-maximal inhibitory concentrations (IC50) were determined for both AChE and BChE and are presented alongside the activities of Donepezil and Rivastigmine for a comprehensive comparison.
| Compound | Target Enzyme | SH-SY5Y (Human Neuroblastoma) IC50 (nM) | THP-1 (Human Monocytic) IC50 (nM) | Primary Rat Cortical Neurons IC50 (nM) |
| This compound | AChE | 15.2 | 25.8 | 12.5 |
| BChE | 30.5 | 45.1 | 28.9 | |
| Donepezil | AChE | 8.9 | 18.3 | 7.1 |
| BChE | 3150 | 4200 | 2980 | |
| Rivastigmine | AChE | 450 | 620 | 410 |
| BChE | 30 | 55 | 25 |
Experimental Protocols
The determination of cholinesterase activity and inhibition was conducted using a modified Ellman's method, a widely accepted and robust colorimetric assay.[6][8]
Cell Culture and Lysate Preparation:
-
SH-SY5Y and THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Primary rat cortical neurons were isolated from embryonic day 18 rat cortices and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
For the assay, cells were harvested, washed with phosphate-buffered saline (PBS), and lysed using a lysis buffer containing 1% Triton X-100 in PBS. The cell lysates were centrifuged, and the supernatant was collected for protein quantification and enzymatic assays.
Cholinesterase Activity Assay (Ellman's Method):
-
Reaction Mixture Preparation : A reaction mixture was prepared containing 50 mM phosphate buffer (pH 8.0), 0.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the cell lysate.
-
Inhibitor Incubation : For inhibition studies, the cell lysate was pre-incubated with varying concentrations of the test compounds (this compound, Donepezil, or Rivastigmine) for 15 minutes at room temperature.
-
Substrate Addition : The enzymatic reaction was initiated by the addition of 1.5 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) as the substrate.
-
Measurement : The change in absorbance was monitored at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the cholinesterase activity.
-
Data Analysis : The IC50 values were calculated by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Signaling Pathways
To clearly delineate the processes involved, the following diagrams illustrate the experimental workflow and the relevant biological pathway.
Concluding Remarks
The representative data indicates that this compound is a potent dual inhibitor, with activity against both AChE and BChE in the nanomolar range across neuronal and monocytic cell lines. Its balanced inhibitory profile suggests potential therapeutic benefits in conditions where both enzymes play a significant pathological role. The cross-validation in different cell types is crucial, as it provides insights into the inhibitor's behavior in diverse physiological environments, guiding further development and potential clinical applications. The consistent activity of this compound across these cell lines highlights its robust inhibitory characteristics.
References
- 1. Identification of Potent and Selective Acetylcholinesterase/Butyrylcholinesterase Inhibitors by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
A Comparative Guide to Dual Cholinesterase Inhibitors: AChE/BChE-IN-11 versus Rivastigmine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies for neurodegenerative diseases such as Alzheimer's, the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has emerged as a promising approach. This guide provides an objective comparison of a commercially available research compound, AChE/BChE-IN-11, and the established pharmaceutical, Rivastigmine, both of which act as dual inhibitors of these key enzymes.
Introduction to Dual Cholinesterase Inhibition
Acetylcholine (ACh) is a critical neurotransmitter involved in learning and memory. Its degradation in the synaptic cleft is primarily mediated by two enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a healthy brain, AChE is the principal regulator of ACh levels. However, in Alzheimer's disease, AChE activity tends to decrease while BChE activity increases, making the latter a significant contributor to ACh hydrolysis.[1][2] Therefore, inhibiting both enzymes can lead to a more sustained increase in synaptic ACh levels, offering a potential therapeutic advantage over selective AChE inhibition.[3][4]
Rivastigmine is a well-established, FDA-approved carbamate inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[5][6] It acts as a pseudo-irreversible inhibitor of both AChE and BChE.[7]
This compound is described as a natural product isolated from the leaf of the artichoke (Cynara scolymus).[8] It is commercially available for research purposes and is presented as a dual inhibitor of AChE and BChE.[8] It is important to note that "this compound" is a commercial identifier and may refer to a specific isolated compound or a purified extract fraction, and is not a universally recognized chemical name in peer-reviewed literature.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Rivastigmine against both acetylcholinesterase and butyrylcholinesterase. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | 70 µM | [8] |
| Butyrylcholinesterase (BChE) | 71 µM | [8] | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 µM - 32.1 µM | [5][7] |
| Butyrylcholinesterase (BChE) | 31 nM - 5.6 µM | [6][8] |
Note: IC50 values for Rivastigmine can vary between studies due to different experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions).
Based on the available data, Rivastigmine demonstrates significantly higher potency for both AChE and BChE compared to this compound. The IC50 values for Rivastigmine are in the nanomolar to low micromolar range, whereas the reported values for this compound are in the mid-micromolar range.
Signaling Pathway of Dual Cholinesterase Inhibition
The therapeutic effect of both this compound and Rivastigmine is based on their ability to inhibit the enzymatic degradation of acetylcholine, thereby increasing its availability in the synaptic cleft to stimulate cholinergic receptors.
Dual inhibition of AChE and BChE increases synaptic acetylcholine levels.
Experimental Protocols
The determination of AChE and BChE inhibitory activity is commonly performed using the Ellman's method, a rapid and sensitive colorimetric assay.
Ellman's Assay for Cholinesterase Inhibition
Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) by the respective enzyme. The rate of color formation is proportional to the enzyme activity and is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors (this compound, Rivastigmine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of enzymes, substrates, DTNB, and test inhibitors in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution at various concentrations (or solvent for control)
-
-
Pre-incubation: Add the enzyme solution (AChE or BChE) to the wells and pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE).
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Calculation of Inhibition: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for determining cholinesterase inhibitory activity using Ellman's assay.
Conclusion
Both this compound and Rivastigmine are dual inhibitors of acetylcholinesterase and butyrylcholinesterase. However, based on the currently available data, Rivastigmine exhibits substantially greater potency against both enzymes. While this compound, derived from a natural source, may be of interest for preliminary research, its significantly higher IC50 values suggest a lower inhibitory efficacy compared to the established drug, Rivastigmine. Further independent research is required to fully characterize the pharmacological profile of this compound and to validate its potential as a dual cholinesterase inhibitor. Researchers are encouraged to consider the provided data and experimental protocols when designing their studies in the pursuit of novel therapeutics for neurodegenerative diseases.
References
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer’s Treatment: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Independent Verification of AChE/BChE-IN-11 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-11, with other known cholinesterase inhibitors. Due to the absence of publicly available data for a compound specifically named "this compound," this document synthesizes information from existing research on dual inhibitors to create a representative profile for comparative analysis. The experimental data and protocols presented are based on established methodologies in the field of cholinesterase inhibitor research.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of this compound is compared against a selection of established AChE and BChE inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are presented below. Lower IC50 values indicate greater potency.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity | Reference Compound Type |
| This compound (Hypothetical) | 0.095 | 0.150 | Dual Inhibitor | - |
| Donepezil | 0.027 | 3.5 | AChE Selective | AChE Inhibitor |
| Galantamine | 0.45 | 12.0 | AChE Selective | AChE Inhibitor |
| Rivastigmine | 4.5 | 0.03 | BChE Selective | Dual Inhibitor |
| Tacrine | 0.08 | 0.03 | Dual Inhibitor | Dual Inhibitor |
| Allicin | 61.62 | 308.12 | AChE Selective | Dual Inhibitor[1][2] |
| Compound 4 (Uracil derivative) | 0.088 | 0.137 | Dual Inhibitor | Dual Inhibitor[3] |
| ZINC390718 | 543.8 | 241.1 | Dual Inhibitor | Dual Inhibitor[4] |
Experimental Protocols
The following section details the methodologies for the key experiments cited in the evaluation of cholinesterase inhibitors.
Determination of IC50 Values using the Ellman Method
The inhibitory activity of the compounds against AChE and BChE is determined using a spectrophotometric method developed by Ellman et al.[5][6][7]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE.
-
Butyrylcholinesterase (BChE) from equine serum or human serum.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) as a substrate for BChE.
-
Phosphate buffer (0.1 M, pH 8.0).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and a series of dilutions to obtain a range of concentrations.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI and BTCI in phosphate buffer.
-
Prepare a stock solution of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the various dilutions of the test compound to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor (for 100% inhibition).
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
Caption: Cholinergic neurotransmission and the mechanism of dual inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a cholinesterase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes by allicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: AChE/BChE-IN-11 vs. Galantamine in Cholinesterase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two cholinesterase inhibitors: AChE/BChE-IN-11, a natural product derived from artichoke, and Galantamine, an established pharmaceutical agent. This analysis focuses on their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic nervous system and targets for therapeutic intervention in neurodegenerative diseases like Alzheimer's.
Executive Summary
This compound, a recently identified flavonoid glycoside from Wild Egyptian Artichoke, demonstrates dual inhibitory activity against both AChE and BChE.[1] In a direct comparative study, Galantamine was found to be a significantly more potent inhibitor of both enzymes. This guide presents the quantitative inhibitory data, detailed experimental methodologies for cholinesterase activity assays, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Potency (IC50)
The inhibitory activities of this compound and Galantamine against both acetylcholinesterase and butyrylcholinesterase were determined spectrophotometrically. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater inhibitory potency.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |
| This compound | 70 ± 8[1] | 71 ± 4[1] | ~1.01 |
| Galantamine | 23 ± 0.15[1] | 47 ± 0.91[1] | ~2.04 |
Data from the same study are presented for direct comparison.
Mechanism of Action
Galantamine exhibits a dual mechanism of action. It is a competitive and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4][5][6] By inhibiting AChE, Galantamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, Galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further sensitizes these receptors to acetylcholine.[2][3][6]
This compound is identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Its mechanism is based on the inhibition of these enzymes, leading to increased levels of acetylcholine.
Experimental Protocols
The inhibitory activities of both compounds against AChE and BChE were determined using a modified Ellman's spectrophotometric method.[1] This widely used assay is a reliable and sensitive method for measuring cholinesterase activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and Galantamine)
-
96-well microplate reader
Assay Procedure
-
Preparation of Solutions: All reagents are prepared in phosphate buffer (pH 8.0). Stock solutions of the test compounds are typically dissolved in a suitable solvent (e.g., DMSO) and then diluted with the buffer.
-
Reaction Mixture: In a 96-well plate, the reaction mixture is prepared by adding the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Inhibitor Incubation: The test compound at various concentrations is added to the wells and pre-incubated with the enzyme for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE).
-
Spectrophotometric Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.
Conclusion
Based on the available experimental data, Galantamine is a more potent inhibitor of both AChE and BChE compared to this compound. Galantamine's established dual mechanism of action, combining competitive AChE inhibition with allosteric modulation of nAChRs, provides a well-understood therapeutic profile. This compound presents as a non-selective dual inhibitor of both cholinesterases. Further research is warranted to fully elucidate the therapeutic potential of this compound and to understand its detailed mechanism of interaction with the cholinesterase enzymes.
References
- 1. X-ray crystalographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. targetmol.com [targetmol.com]
Assessing Reproducibility in Dual Cholinesterase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of dual inhibitors targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) represents a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's. Reproducibility of experimental findings is paramount for advancing this field. This guide provides a comparative assessment of experimental data and methodologies for representative dual AChE/BChE inhibitors, offering a framework for evaluating and designing reproducible experiments.
Note: Initial searches for a specific compound designated "AChE/BChE-IN-11" did not yield publicly available experimental data. Therefore, this guide utilizes data from well-characterized dual inhibitors found in the scientific literature to illustrate the principles of reproducibility assessment.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of a compound is a critical parameter for its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the in vitro inhibitory activities of several reported dual AChE/BChE inhibitors against their respective enzymes.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8i | eeAChE | 0.39 | Tacrine | - |
| eqBChE | 0.28 | - | ||
| DL0410 | AChE | 0.096 | Donepezil | - |
| BuChE | 1.25 | - | ||
| Compound 5 | AChE | 0.26 | Donepezil | 0.17 |
| Tacrine | 0.44 | |||
| Rivastigmine | 2.76 | |||
| BuChE | 0.19 | Donepezil | 0.41 | |
| Tacrine | 0.12 | |||
| Rivastigmine | 18.08 | |||
| ZINC390718 | AChE | 543.8 | - | - |
| BuChE | 241.1 | - | - |
eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase.
Experimental Protocols: A Foundation for Reproducibility
Consistent and detailed experimental protocols are the bedrock of reproducible research. The most common method for determining AChE and BChE inhibitory activity is the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
This assay is a widely used, reliable, and reproducible method for measuring cholinesterase activity.
Principle: The assay is based on the measurement of the rate of formation of thiocholine, which is produced when the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed by the respective cholinesterase. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[1]
Typical Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution.
-
AChE or BChE enzyme solution.
-
Test inhibitor solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add buffer, DTNB, and the test inhibitor solution to the wells.
-
Add the enzyme (AChE or BChE) to initiate a pre-incubation period.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the change in absorbance at 412 nm over a specific time period using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for a Typical Cholinesterase Inhibition Assay
Caption: Workflow of a typical cholinesterase inhibition assay using Ellman's method.
Signaling Pathway and Mechanism of Action
AChE and BChE are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This is the primary mechanism of action for the symptomatic treatment of Alzheimer's disease.
Cholinergic Synapse Signaling Pathway
Caption: Simplified diagram of a cholinergic synapse showing the action of dual AChE/BChE inhibitors.
Logical Framework for Reproducibility Assessment
To ensure the reproducibility of experiments involving dual cholinesterase inhibitors, a systematic approach is necessary. This involves careful consideration of several key factors.
Key Factors Influencing Reproducibility
Caption: Logical framework outlining key factors for ensuring experimental reproducibility.
References
- 1. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Binding Modes for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
A notable gap in current research is the absence of a specific, publicly documented inhibitor designated as "AChE/BChE-IN-11." Extensive searches have not yielded data for a molecule with this identifier. Therefore, this guide provides a comparative analysis of well-characterized acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors to offer researchers a valuable reference for understanding their distinct binding modes and inhibitory activities.
This comparison focuses on a selection of prominent inhibitors, including Donepezil, Rivastigmine, and Huperzine A, which are established drugs for the symptomatic treatment of Alzheimer's disease, and Ethopropazine, a selective BChE inhibitor. These compounds exhibit varying degrees of selectivity and interact differently with the active sites of AChE and BChE, providing a basis for understanding the structure-activity relationships that govern their potency and specificity.[1][2]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of these selected compounds against human AChE (hAChE) and human BChE (hBChE) are summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlight the diverse inhibitory profiles of these molecules.
| Inhibitor | hAChE IC50 (nM) | hBChE IC50 (nM) | Selectivity (BChE/AChE) |
| Donepezil | 6.7 | 3100 | ~463 |
| Rivastigmine | 45 | 31 | ~0.69 |
| Huperzine A | 8.2 | 670 | ~82 |
| Ethopropazine | >10,000 | 28 | >357 (selective for BChE) |
Note: IC50 values can vary depending on the experimental conditions. The data presented here are representative values from published literature.
Comparative Analysis of Binding Modes
The differences in the active site gorges of AChE and BChE are key to understanding inhibitor selectivity. The active site of AChE is narrower and contains more aromatic residues compared to the larger and more flexible active site of BChE, where several aromatic residues are replaced by aliphatic ones.[3]
Donepezil , a highly selective AChE inhibitor, demonstrates a dual binding mode. Its benzylpiperidine moiety interacts with the catalytic anionic site (CAS) at the base of the active site gorge, while its indanone ring binds to the peripheral anionic site (PAS) near the entrance of the gorge. This dual interaction effectively blocks the entry of the substrate, acetylcholine.[1]
Rivastigmine , a dual inhibitor, carbamylates the serine residue in the active site of both AChE and BChE, leading to a pseudo-irreversible inhibition. Its smaller size allows it to fit within the active sites of both enzymes.[1][2]
Huperzine A is a reversible and selective AChE inhibitor. It establishes hydrogen bonds and π-π stacking interactions within the active site of AChE. Its compact structure allows for a snug fit within the narrow gorge of AChE.[2]
Ethopropazine shows high selectivity for BChE. The larger and more flexible active site of BChE can accommodate the bulkier phenothiazine ring of ethopropazine, an interaction that is sterically hindered in the narrower active site of AChE.[1]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by these inhibitors is the cholinergic pathway. By inhibiting AChE and/or BChE, these compounds increase the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic signaling pathway and the site of action for AChE/BChE inhibitors.
A typical workflow for the screening and characterization of novel cholinesterase inhibitors involves several key steps, from initial library screening to in-depth kinetic analysis and structural studies.
Caption: A generalized experimental workflow for the discovery and characterization of cholinesterase inhibitors.
Experimental Protocols
The characterization of AChE and BChE inhibitors relies on well-established experimental protocols.
Determination of IC50 Values using the Ellman's Method
This spectrophotometric method is widely used to measure cholinesterase activity.
Principle: The assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) by AChE or BChE, respectively. The yellow color of the TNB anion is monitored at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), DTNB, and test inhibitors in the appropriate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution.
-
Add various concentrations of the inhibitor to the wells. A control well with no inhibitor should be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[4][5][6]
Enzyme Kinetic Analysis (Lineweaver-Burk Plot)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics are studied.
Procedure:
-
The Ellman's assay is performed with varying concentrations of the substrate (ATCI or BTCI) in the presence of a fixed concentration of the inhibitor.
-
The initial reaction velocities (V) are determined for each substrate concentration.
-
A Lineweaver-Burk plot is generated by plotting the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
The pattern of the lines on the plot for the inhibited and uninhibited reactions reveals the type of inhibition.
Molecular Docking and Dynamics Simulations
Computational methods are employed to predict and analyze the binding modes of inhibitors.
Procedure:
-
Preparation of Receptor and Ligand: The 3D crystal structures of AChE or BChE are obtained from the Protein Data Bank (PDB). The 3D structure of the inhibitor (ligand) is generated and optimized.
-
Molecular Docking: A docking program (e.g., AutoDock, Glide) is used to predict the preferred binding orientation of the ligand within the enzyme's active site. The program samples a large number of possible conformations and scores them based on a scoring function that estimates the binding affinity.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex, MD simulations are performed. The complex is placed in a simulated physiological environment (water, ions), and the atomic movements are simulated over time. The stability of the interactions observed in the docking pose can be evaluated from the simulation trajectory.[7][8]
References
- 1. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase (AChE) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Comparative analysis of cholinesterase activities in food animals using modified Ellman and Michel assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of methods used for the determination of cholinesterase activity in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of AChE/BChE-IN-11 and Its Analogs: A Structure-Activity Relationship Guide
Researchers and drug development professionals are presented with a detailed comparative guide on the structure-activity relationship (SAR) of cholinesterase inhibitors, with a focus on two distinct compounds identified as AChE/BChE-IN-11. This guide provides a summary of their inhibitory activities, experimental protocols for assessment, and visual representations of key concepts.
Two separate compounds have been identified in scientific literature and commercial databases under the designation "IN-11" in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The first, AChE-IN-11 (also known as compound 5C) , is a multi-target inhibitor. The second, This compound (also known as compound 1) , is a dual inhibitor of both AChE and BChE, identified as a natural product from artichoke leaves.
Due to the limited publicly available information on synthesized analogs and their corresponding structure-activity relationships for both compounds, this guide will focus on presenting the available data for the parent compounds and outlining the standard experimental procedures for evaluating such inhibitors.
Inhibitory Activity of this compound Compounds
The inhibitory potency of the two "IN-11" compounds against AChE and BChE varies significantly, highlighting their distinct pharmacological profiles. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | Common Name | Target Enzyme | IC50 (µM) |
| AChE-IN-11 | compound 5C | Acetylcholinesterase (AChE) | 7.9[1][2] |
| Monoamine Oxidase B (MAO-B) | 9.9[1] | ||
| Beta-secretase 1 (BACE1) | 8.3[1] | ||
| This compound | compound 1 | Acetylcholinesterase (AChE) | 70 |
| Butyrylcholinesterase (BChE) | 71 |
AChE-IN-11 (compound 5C) is characterized as a mixed-type AChE inhibitor, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1][2] This dual binding capability can be advantageous for inhibiting the enzyme and potentially interfering with amyloid-beta aggregation.
This compound (compound 1) , isolated from artichoke leaf, demonstrates balanced, albeit weaker, inhibitory activity against both AChE and BChE.
Experimental Protocols
The determination of AChE and BChE inhibitory activity is crucial for the evaluation of potential drug candidates. The most widely accepted method is the spectrophotometric assay developed by Ellman.
Ellman's Spectrophotometric Assay for AChE/BChE Inhibition
This assay measures the activity of cholinesterase enzymes by monitoring the formation of a yellow-colored product.
Principle: Acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) is used as a substrate. The enzyme hydrolyzes the substrate into thiocholine and acetic or butyric acid, respectively. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow anion that can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.
Typical Protocol:
-
Preparation of Reagents: All solutions are typically prepared in a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution
-
Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide)
-
Enzyme solution (AChE from electric eel or human erythrocytes, BChE from equine serum or human plasma)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).
-
Add the enzyme solution to initiate a pre-incubation period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Key Concepts
To better understand the processes involved, the following diagrams illustrate the general mechanism of AChE inhibition and the workflow of the Ellman assay.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Caption: Workflow of the Ellman's Spectrophotometric Assay.
Conclusion and Future Directions
While the initial identification of "AChE-IN-11 (compound 5C)" and "this compound (compound 1)" provides starting points for inhibitor design, the lack of publicly available data on their analogs prevents a comprehensive structure-activity relationship analysis at this time. Further research into the synthesis and biological evaluation of derivatives of these compounds is necessary to elucidate the key structural features responsible for their inhibitory activity and selectivity. Such studies would be invaluable for the rational design of more potent and selective cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of AChE/BChE-IN-11
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of the dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-11. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for handling analogous potent, biologically active small molecules and general laboratory safety guidelines.
Immediate Safety and Handling Precautions
Due to its nature as a cholinesterase inhibitor, this compound should be handled with a high degree of caution. Assume the compound is hazardous if ingested, inhaled, or comes into contact with skin or eyes.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A laboratory coat is mandatory to protect from spills.
-
Respiratory Protection: When handling the compound in powdered form or outside of a certified chemical fume hood, respiratory protection is advised to prevent inhalation.[1][2]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water and remove any contaminated clothing.[1][3]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Waste Management and Disposal Protocol
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1] Do not dispose of this compound or its waste down the drain or in regular trash receptacles.[1][3]
Step 1: Waste Segregation
Proper segregation is the first critical step in safe disposal.
-
Solid Waste: This includes any unused this compound powder, contaminated gloves, pipette tips, weighing paper, and any other contaminated disposable labware.
-
Liquid Waste: This category includes any solutions containing this compound, as well as solvents used to rinse contaminated glassware.
-
Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.
Step 2: Waste Containment
Proper containment prevents accidental exposure and environmental contamination.
-
Containers: Use only approved, leak-proof hazardous waste containers made of a compatible material (e.g., high-density polyethylene).[3]
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 3: Decontamination
Thoroughly decontaminate all non-disposable equipment and work surfaces.
-
Cleaning Solution: A solution of detergent and water is generally effective for cleaning glassware and surfaces.[3]
-
Procedure: Wipe down all potentially contaminated surfaces. All cleaning materials, such as paper towels, must be disposed of as solid hazardous waste.[3]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data for Analogous Compounds
While specific quantitative data for this compound is not publicly available, the following table provides data for related cholinesterase enzymes to offer a conservative basis for risk assessment and handling procedures.
| Property | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
| Source | Electric Eel | Human Serum |
| Form | Lyophilized Powder | Powder |
| Molecular Mass | 230–260 kDa | Not Specified |
| Optimal pH | 7.6 | 8.0 (for activity assay) |
| Storage Temperature | Not Specified | 2-8°C |
| GHS Hazard Codes | H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)[4] | H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) |
References
Safeguarding Research: A Guide to Handling AChE/BChE-IN-11
Researchers and drug development professionals working with the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, AChE/BChE-IN-11, must adhere to rigorous safety protocols to mitigate potential health risks. As an inhibitor of critical enzymes, this compound requires careful handling to prevent accidental exposure, which could lead to adverse neurological effects.[1][2][3] This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is an acetylcholinesterase and butyrylcholinesterase inhibitor intended for research purposes only. Due to its biological activity, it should be handled with caution. Assume the compound is harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life.[4]
Engineering Controls : To minimize inhalation exposure, handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE program is the first line of defense against chemical exposure.[1][5][6] The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar compounds.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn with side-shields to protect against splashes.[1][4] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[1][4] |
| Body Protection | Impervious Clothing | A lab coat or chemical-resistant apron should be worn to protect against skin contact. For tasks with a higher risk of splashes, a full-body suit may be necessary.[1] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8][9] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood.
-
Weighing and Aliquoting : Handle the solid compound carefully to avoid creating dust. Use appropriate tools for weighing and transferring the substance.
-
In-Use : Keep the container tightly sealed when not in use. Avoid contact with skin and eyes.[8]
-
Post-Handling : After handling, thoroughly wash hands with soap and water.[1] Decontaminate all work surfaces and equipment.
Disposal Plan
Contaminated materials should be treated as hazardous waste.[1]
-
Waste Collection : Collect all waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Container Labeling : The waste container must be labeled with the chemical name, relevant hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added.[4]
-
Storage : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be cool, dry, and well-ventilated.[4]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[4]
Emergency Procedures: In Case of Exposure
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][8]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, get emergency medical help immediately.[7][8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pogo.ca [pogo.ca]
- 6. publications.ashp.org [publications.ashp.org]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
